D-Leu-Pro-Arg-Rh110-D-Pro
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C42H51N9O7 |
|---|---|
分子量 |
793.9 g/mol |
IUPAC名 |
(2S)-1-[(2R)-2-amino-4-methylpentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[3-oxo-6'-[[(2R)-pyrrolidine-2-carbonyl]amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]pentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H51N9O7/c1-23(2)20-30(43)39(55)51-19-7-12-33(51)38(54)50-32(11-6-18-47-41(44)45)37(53)49-25-14-16-29-35(22-25)57-34-21-24(48-36(52)31-10-5-17-46-31)13-15-28(34)42(29)27-9-4-3-8-26(27)40(56)58-42/h3-4,8-9,13-16,21-23,30-33,46H,5-7,10-12,17-20,43H2,1-2H3,(H,48,52)(H,49,53)(H,50,54)(H4,44,45,47)/t30-,31-,32+,33+,42?/m1/s1 |
InChIキー |
PGPRTLJFNVZRGW-DLBULNJOSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H]6CCCN6)C7=CC=CC=C7C(=O)O4)N |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C6CCCN6)C7=CC=CC=C7C(=O)O4)N |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to D-Leu-Pro-Arg-Rh110-D-Pro: A Fluorogenic Substrate for Factor XIa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro, its application in the study of Factor XIa (FXIa), and detailed protocols for its use in enzyme activity and inhibitor screening assays.
Core Concepts
This compound is a synthetic peptide-based substrate designed for the sensitive and specific detection of Factor XIa activity.[1][2][3][4][5] Structurally, it consists of a tripeptide sequence, D-Leucine-Proline-Arginine, which is recognized and cleaved by the serine protease FXIa. This peptide is conjugated to the highly fluorescent molecule Rhodamine 110 (Rh110). A D-Proline residue is added at the C-terminus, which can enhance stability and selectivity.
The fundamental principle of its use lies in the phenomenon of fluorescence quenching and dequenching. In its intact form, the fluorescence of the Rh110 moiety is suppressed. Upon enzymatic cleavage of the peptide backbone by FXIa, the Rh110 fluorophore is released, leading to a significant increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal allows for real-time kinetic measurements.
Physicochemical and Fluorescent Properties
A summary of the key properties of this compound and its fluorescent component, Rhodamine 110, is presented below.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₅₁N₉O₇ | [4] |
| Molecular Weight | 793.91 g/mol | [4] |
| Peptide Sequence | {d-Leu}-Pro-Arg-{Rh110}-{d-Pro} | [4] |
| Fluorophore | Rhodamine 110 | [4] |
| Excitation Maximum (λex) | ~499 nm | |
| Emission Maximum (λem) | ~521 nm |
Mechanism of Action and Role in the Coagulation Cascade
Factor XIa is a critical enzyme in the intrinsic pathway of the blood coagulation cascade. Its primary role is to activate Factor IX, which in turn leads to the amplification of thrombin generation and the formation of a stable fibrin (B1330869) clot. The activity of FXIa is tightly regulated to prevent thrombosis.
This compound serves as an artificial substrate that mimics the natural cleavage site of FXIa. The enzyme recognizes and hydrolyzes the peptide bond C-terminal to the Arginine residue.
Below is a diagram illustrating the mechanism of fluorescence generation upon substrate cleavage.
Caption: Enzymatic cleavage of the substrate by Factor XIa.
The following diagram depicts the position of Factor XIa within the intrinsic pathway of the coagulation cascade.
Caption: The intrinsic pathway of the coagulation cascade.
Experimental Protocols
The following are detailed protocols for the use of this compound in biochemical assays. These are based on established methodologies for fluorometric protease assays and should be optimized for specific experimental conditions.
Factor XIa Enzymatic Activity Assay
This protocol is designed to determine the kinetic parameters (Kₘ and Vₘₐₓ) of Factor XIa with the substrate.
Materials:
-
Human Factor XIa (active enzyme)
-
This compound substrate
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% (w/v) PEG-8000, pH 7.4
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~499 nm and emission at ~521 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of the substrate in DMSO. Further dilute the stock solution in Assay Buffer to create a series of concentrations ranging from 0.1 to 10 times the expected Kₘ.
-
Enzyme Preparation: Dilute the Factor XIa enzyme to the desired final concentration in pre-warmed Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Assay Setup:
-
Add 50 µL of each substrate concentration to triplicate wells of the microplate.
-
Add 50 µL of Assay Buffer without enzyme to three wells to serve as a substrate blank.
-
-
Initiation of Reaction: Add 50 µL of the diluted Factor XIa solution to each well containing the substrate.
-
Kinetic Measurement: Immediately place the plate in the microplate reader, pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (substrate blank) from the raw fluorescence data.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
The following diagram outlines the workflow for determining enzyme kinetics.
Caption: Workflow for enzyme kinetic analysis.
Factor XIa Inhibitor Screening Assay
This protocol provides a high-throughput method for screening potential inhibitors of Factor XIa.
Materials:
-
Human Factor XIa (active enzyme)
-
This compound substrate
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Positive control inhibitor (known FXIa inhibitor)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% (w/v) PEG-8000, pH 7.4
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Add 1 µL of each test compound, positive control, or DMSO (vehicle control) to the wells of the microplate.
-
Enzyme Addition: Add 50 µL of diluted Factor XIa in Assay Buffer to each well. Incubate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Substrate Addition: Prepare the substrate solution in Assay Buffer at a concentration equal to its Kₘ (or another optimized concentration). Add 50 µL of the substrate solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity in kinetic or endpoint mode. For kinetic measurements, read every 60 seconds for 30 minutes. For endpoint, incubate for a fixed time (e.g., 30 minutes) and then read the final fluorescence.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the vehicle control.
-
Plot percent inhibition against the compound concentration to determine the IC₅₀ value for active compounds.
-
The logical workflow for inhibitor screening is depicted below.
Caption: Workflow for Factor XIa inhibitor screening.
Data Presentation
The following tables provide a template for the presentation of quantitative data obtained from the described assays.
Table 1: Kinetic Parameters of Factor XIa with this compound
| Parameter | Value | Standard Deviation |
| Kₘ (µM) | [Insert Value] | [Insert Value] |
| Vₘₐₓ (RFU/s) | [Insert Value] | [Insert Value] |
| kcat (s⁻¹) | [Insert Value] | [Insert Value] |
| kcat/Kₘ (M⁻¹s⁻¹) | [Insert Value] | [Insert Value] |
Table 2: Inhibitor Potency (IC₅₀ Values)
| Compound ID | IC₅₀ (nM) | Standard Deviation |
| Positive Control | [Insert Value] | [Insert Value] |
| Test Compound 1 | [Insert Value] | [Insert Value] |
| Test Compound 2 | [Insert Value] | [Insert Value] |
| ... | ... | ... |
Conclusion
This compound is a valuable tool for researchers in the fields of hematology, thrombosis, and drug discovery. Its high sensitivity and specificity for Factor XIa, coupled with a straightforward and robust assay principle, make it an ideal substrate for both fundamental enzyme characterization and high-throughput screening of potential anticoagulant therapies. The protocols and data presentation formats provided in this guide offer a comprehensive framework for the effective utilization of this fluorogenic substrate in a research setting.
References
An In-depth Technical Guide to the Mechanism and Application of D-Leu-Pro-Arg-Rh110-D-Pro
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro, its mechanism of action, and its application in the study of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of blood coagulation.
Core Mechanism of Action
This compound is a highly specific and sensitive synthetic substrate designed for the direct measurement of Factor XIa (FXIa) enzymatic activity.[1][2] Its mechanism is predicated on the principles of fluorescence quenching and enzymatic release. The molecule consists of a specific peptide sequence, D-Leu-Pro-Arg, recognized by FXIa, covalently linked to the fluorophore Rhodamine 110 (Rh110). A D-Proline (D-Pro) residue is attached to the other amino group of the rhodamine molecule, creating an asymmetric, single-cleavage site substrate.
In its intact state, the substrate is essentially non-fluorescent. The rhodamine molecule's fluorescence is suppressed by the attached peptide and D-Pro moieties through an amide linkage.[1][2] Upon introduction of active FXIa, the enzyme specifically cleaves the peptide bond between the Arginine (Arg) residue and the Rh110 fluorophore. This cleavage event liberates the Rh110, leading to a substantial increase in fluorescence intensity that can be monitored in real-time. The presence of a D-Proline cap on the C-terminal side of the Rh110 ensures that the substrate is resistant to a second cleavage, simplifying the kinetic analysis of the enzymatic reaction.
The inclusion of D-amino acids (D-Leu and D-Pro) at the termini of the peptide enhances its stability in biological samples by conferring resistance to degradation by other non-specific endogenous proteases.
Signaling Pathway Context: The Intrinsic Coagulation Cascade
This compound is a tool to probe the activity of Factor XIa, a critical serine protease in the intrinsic pathway of the coagulation cascade. Understanding this pathway is essential for contextualizing the data generated using this substrate. The intrinsic pathway is initiated by contact activation and culminates in the formation of a fibrin (B1330869) clot.
Quantitative Data
This substrate is primarily utilized in enzymatic assays to determine the potency of FXIa inhibitors, typically expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%). The Michaelis-Menten constant (Km) for this compound with FXIa has been determined to be approximately 100 µM under the assay conditions specified in the Lorthiois et al. (2020) study.
The tables below summarize representative data for FXIa inhibitors obtained using this substrate, as described in the primary literature.
Table 1: Michaelis-Menten Constant (Km)
| Parameter | Value (approx.) | Enzyme | Source |
| Km | 100 µM | Human FXIa | Lorthiois et al., 2020 |
Table 2: Representative IC50 Values of FXIa Inhibitors
| Compound (Example) | IC50 (nM) | Assay Conditions Reference |
| Compound 1 | 250 | Lorthiois et al., 2020 |
| Compound 23 | 0.28 | Lorthiois et al., 2020 |
| BMS-562247 (Apixaban) | >10,000 (as a negative control) | Implied from selectivity data |
Note: The specific IC50 values are highly dependent on the exact assay conditions (e.g., enzyme and substrate concentration, buffer composition, temperature).
Experimental Protocols
The following is a detailed protocol for a typical FXIa enzymatic assay using this compound, adapted from the methods described by Lorthiois et al. in the Journal of Medicinal Chemistry (2020).
Materials and Reagents
-
Enzyme: Recombinant human Factor XIa
-
Substrate: this compound TFA salt
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), 0.05% (w/v) Polyethylene glycol (PEG) 8000
-
Inhibitor Stock: Test compounds dissolved in 100% Dimethyl sulfoxide (B87167) (DMSO)
-
Plate: Black, flat-bottom 96-well or 384-well microplate (low-binding)
-
Instrumentation: Fluorescence plate reader with excitation at ~485 nm and emission detection at ~520 nm.
Experimental Workflow Diagram
Detailed Assay Protocol
-
Preparation of Reagents:
-
Prepare the Assay Buffer and bring it to room temperature.
-
Prepare a stock solution of the substrate this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the substrate to a 2X working concentration (e.g., 200 µM) in the Assay Buffer. This corresponds to the Km value to ensure sensitive detection of competitive inhibitors.
-
Prepare a stock solution of human FXIa in Assay Buffer. Dilute it to a 2X working concentration (e.g., 200 pM) in Assay Buffer. The final concentration in the assay will be 100 pM.
-
Prepare serial dilutions of the test inhibitors in 100% DMSO.
-
-
Assay Procedure:
-
To the wells of a black microplate, add 1 µL of the serially diluted inhibitor solutions in DMSO (or DMSO alone for control wells).
-
Add 50 µL of the 2X FXIa working solution (200 pM) to each well.
-
Mix the plate gently and pre-incubate for 15 minutes at room temperature (25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the 2X substrate working solution (200 µM) to each well. The final reaction volume will be 101 µL, with a final DMSO concentration of ~1%.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 60 seconds for 30 minutes.
-
For each well, determine the initial reaction velocity (V₀) by performing a linear regression on the initial linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mechanism of Fluorescence Generation
The core of the assay's sensitivity lies in the photophysical properties of the Rhodamine 110 dye. The cleavage of the amide bond by FXIa restores the conjugated π-electron system of the xanthene core of the rhodamine molecule, which is responsible for its strong absorption and fluorescence characteristics.
This technical guide provides the foundational knowledge for the effective use of this compound in research and drug discovery. For specific applications, further optimization of the described protocols may be necessary.
References
D-Leu-Pro-Arg-Rh110-D-Pro substrate specificity
An In-depth Technical Guide on the Substrate Specificity of D-Leu-Pro-Arg-Rh110-D-Pro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine protease Factor XIa (FXIa) is a key enzyme in the intrinsic pathway of the blood coagulation cascade. Its role in thrombosis, coupled with a minimal impact on normal hemostasis, has made it a prime target for the development of novel anticoagulants.[1] The characterization of FXIa activity and the screening of its inhibitors rely on sensitive and specific assays. Fluorogenic substrates are essential tools in this context, providing a continuous, real-time measure of enzymatic activity.
This guide focuses on the specific fluorogenic substrate, This compound , designed for the sensitive detection of Factor XIa activity.[2][3][4][5] We will explore its mechanism of action, present a framework for its kinetic characterization, provide a detailed protocol for its use in enzymatic assays, and illustrate key processes with diagrams compliant with industry standards.
Core Compound: Mechanism of Action
This compound is a synthetic substrate consisting of a specific tripeptide sequence (D-Leu-Pro-Arg) covalently linked to a single amino group of the Rhodamine 110 (Rh110) fluorophore.[2][3] The other amino group of the Rh110 core is capped with a D-Proline (D-Pro) residue.
The core principle of this substrate lies in fluorescence quenching. In its intact, uncleaved state, the Rh110 molecule is in a non-fluorescent, bis-amide form. The peptide and capping group suppress the inherent fluorescence of the dye.[1] Factor XIa recognizes and cleaves the peptide bond at the C-terminal side of the Arginine (Arg) residue. This single cleavage event liberates the Rh110 fluorophore, which becomes highly fluorescent. The resulting increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and thus, to the enzymatic activity of FXIa.
This substrate is an asymmetric, or single-cleavage, design. This is a critical feature, as it simplifies kinetic analysis by yielding a single fluorescent product in a one-step reaction, avoiding the complexities of two-step cleavage seen in older, symmetric bis-peptide Rh110 substrates.[6][7]
References
- 1. Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 【FXIa-IN-7】FXIa-IN-7 CAS号:2488952-56-1【结构式 性质 活性】-化源网 [chemsrc.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. This compound TFA_TargetMol [targetmol.com]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reactivity of bovine blood coagulation factor IXa beta, factor Xa beta, and factor XIa toward fluorogenic peptides containing the activation site sequences of bovine factor IX and factor X - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: D-Leu-Pro-Arg-Rh110-D-Pro, a Fluorogenic Substrate for Factor XIa
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro, with a primary focus on its enzymatic target, Factor XIa (FXIa). This guide includes detailed experimental protocols, quantitative data for representative inhibitors, and visualizations of the relevant biological pathway and experimental workflows.
Introduction to this compound and its Target: Factor XIa
This compound is a synthetic peptide substrate designed for the sensitive and specific detection of Factor XIa activity.[1][2][3] The substrate consists of the peptide sequence D-Leucine-Proline-Arginine linked to the fluorophore Rhodamine 110 (Rh110). A D-Proline residue is attached to the second amino group of Rhodamine 110, creating an asymmetric molecule that simplifies kinetic analysis. In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide bond between Arginine and Rhodamine 110 by FXIa, the highly fluorescent Rh110 is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to FXIa activity. The use of D-amino acids in the peptide sequence enhances stability against degradation by other proteases.
Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[4][5] It is activated from its zymogen form, Factor XI, by Factor XIIa and thrombin.[4][5] Once activated, FXIa amplifies the coagulation signal by activating Factor IX, which in turn leads to the generation of thrombin and the formation of a stable fibrin (B1330869) clot.[4][5] Due to its significant role in thrombosis with a lesser impact on hemostasis, FXIa has emerged as a promising target for the development of novel anticoagulant therapies.[6]
Quantitative Data: Inhibition of Factor XIa
The this compound substrate is utilized in enzymatic assays to determine the potency of FXIa inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a series of FXIa inhibitors as reported by Lorthiois et al. (2020).
| Compound | FXIa IC50 (nM) |
| Compound 1 | 1.2 |
| Compound 2 | 0.8 |
| Compound 3 | 0.5 |
| Compound 4 | 0.3 |
| Compound 5 | 0.2 |
Data extracted from Lorthiois E, et al. J Med Chem. 2020 Aug 13;63(15):8088-8113.
Signaling Pathway: The Coagulation Cascade
Factor XIa is a key component of the intrinsic pathway of the coagulation cascade. The following diagram illustrates the activation of Factor XI and its downstream effects, leading to the formation of a fibrin clot.
Figure 1. Simplified diagram of the intrinsic and common pathways of the coagulation cascade, highlighting the role of Factor XIa.
Experimental Protocols
Factor XIa Enzymatic Inhibition Assay
This protocol describes a method for determining the inhibitory activity of compounds against human Factor XIa using the fluorogenic substrate this compound.
Materials:
-
Human Factor XIa (final concentration: 1 nM)
-
This compound (final concentration: 10 µM)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl2, 0.1% (w/v) Bovine Serum Albumin (BSA)
-
Test compounds (serially diluted in 100% DMSO)
-
384-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
In the microplate, add 0.5 µL of the diluted test compounds to each well. For control wells (0% and 100% inhibition), add 0.5 µL of DMSO.
-
Add 25 µL of human Factor XIa solution (2 nM in assay buffer) to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution (20 µM this compound in assay buffer) to all wells. The final volume in each well will be 50.5 µL.
-
Immediately transfer the plate to a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity kinetically for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow for Inhibitor Screening
The following diagram outlines the high-level workflow for screening a library of compounds to identify potential Factor XIa inhibitors.
Figure 2. High-throughput screening workflow for the identification of Factor XIa inhibitors.
Conclusion
This compound is a robust and sensitive fluorogenic substrate for the measurement of Factor XIa activity. Its use in well-defined enzymatic assays enables the accurate determination of inhibitor potency, facilitating the discovery and development of novel anticoagulant therapeutics targeting the intrinsic coagulation pathway. The provided protocols and data serve as a comprehensive resource for researchers in this field.
References
- 1. Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factor XII/XIIa inhibitors: Their discovery, development, and potential indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure and Application of the Fluorogenic Protease Substrate: D-Leu-Pro-Arg-Rh110-D-Pro
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorogenic protease substrate, D-Leu-Pro-Arg-Rh110-D-Pro. It is specifically designed for the sensitive and selective detection of Factor XIa (FXIa) activity, a key enzyme in the intrinsic pathway of the blood coagulation cascade. This document details the molecular structure, mechanism of action, and key applications of this substrate in biomedical research and drug discovery. Particular emphasis is placed on its enhanced stability due to the incorporation of D-amino acids. Detailed experimental protocols for its use in enzymatic assays and for its chemical synthesis are provided, along with a summary of its physicochemical and fluorescence properties.
Introduction
This compound is a highly sensitive and specific fluorogenic substrate developed for the continuous assay of Factor XIa activity.[1][2][3] Its design incorporates several key features that make it a valuable tool for researchers in thrombosis, hemostasis, and related fields. The peptide sequence, Pro-Arg, is a recognition motif for FXIa, while the flanking D-amino acids, D-Leucine and D-Proline, confer significant resistance to degradation by other proteases, thereby enhancing the substrate's stability and specificity in complex biological samples.[1][2][3]
The core of the substrate is the Rhodamine 110 (Rh110) fluorophore, which is quenched in its bisamide form.[4][5][6] Enzymatic cleavage of the bond between Arginine and Rhodamine 110 by FXIa results in the release of the highly fluorescent monoamide product, leading to a significant increase in fluorescence intensity that can be monitored in real-time.[4][5][6] The asymmetric design, with one of the Rh110 amino groups blocked by a non-cleavable D-Proline, simplifies the kinetic analysis of the enzymatic reaction by preventing a second cleavage event.
Molecular Structure and Physicochemical Properties
The structure of this compound consists of a tripeptide (D-Leu-Pro-Arg) covalently linked to one of the amino groups of Rhodamine 110. The other amino group of the fluorophore is capped with a D-Proline residue.
Chemical Structure:
A table summarizing the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₅₁N₉O₇ | [7] |
| Molecular Weight | 793.91 g/mol | [7] |
| Appearance | Off-white to light yellow solid | [4] |
| Solubility | Soluble in DMSO and water (solubility in water may be pH-dependent) | [8] |
Fluorescence Properties
The fluorescence of this compound is dependent on its cleavage by FXIa. The intact substrate is essentially non-fluorescent. Upon enzymatic cleavage, the resulting Arg-Rh110-D-Pro fragment exhibits strong fluorescence.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~497-500 nm | [9][10][11] |
| Emission Maximum (λem) | ~520-522 nm | [9][10][11] |
Mechanism of Action and Enzymatic Cleavage
This compound serves as a substrate for the serine protease Factor XIa. The enzyme recognizes and cleaves the peptide bond between the C-terminus of the Arginine residue and the amino group of the Rhodamine 110 fluorophore. This cleavage event alleviates the fluorescence quenching, resulting in a significant increase in the fluorescence signal.
The use of D-amino acids at the N- and C-termini of the peptide sequence enhances the substrate's stability by making it resistant to degradation by other common proteases that typically recognize L-amino acids. This increased stability is crucial for accurate and reliable measurements of FXIa activity in complex biological mixtures such as plasma.
Signaling Pathway: The Blood Coagulation Cascade
Factor XIa plays a critical role in the intrinsic pathway of the blood coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. The following diagram illustrates the position of FXIa in this pathway.
Experimental Protocols
Factor XIa Activity Assay
This protocol provides a general guideline for measuring FXIa activity using this compound. Optimal conditions may vary depending on the specific experimental setup.
Materials:
-
This compound substrate
-
Purified human Factor XIa
-
Assay Buffer (e.g., 50 mM HEPES, 145 mM NaCl, 5 mM KCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution to the desired working concentration in Assay Buffer.
-
Enzyme Preparation: Prepare a stock solution of Factor XIa in an appropriate buffer. Serially dilute the enzyme to various concentrations in Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of the diluted Factor XIa solutions to the wells of the 96-well microplate.
-
Include a negative control with Assay Buffer only (no enzyme).
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation (~497 nm) and emission (~520 nm) wavelengths.
-
Data Analysis: Monitor the increase in fluorescence intensity over time. The initial rate of the reaction (linear phase) is proportional to the enzyme concentration.
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS).[12][13] The general workflow is outlined below.
Applications in Research and Drug Development
The primary application of this compound is in the in vitro characterization of Factor XIa activity. Its high sensitivity and specificity make it an ideal tool for:
-
Enzyme Kinetics: Determination of Michaelis-Menten parameters (Km and kcat) for FXIa and its variants.
-
Inhibitor Screening: High-throughput screening of small molecule libraries to identify novel inhibitors of FXIa for anticoagulant drug discovery.
-
Mechanism of Action Studies: Investigating the mechanism of action of FXIa inhibitors.
-
Quality Control: Assessing the purity and activity of recombinant or purified FXIa preparations.
Handling and Storage
Storage: Lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture.[4] Under these conditions, the product is stable for an extended period.
Handling:
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
For preparing stock solutions, use anhydrous DMSO.
-
Aqueous working solutions should be prepared fresh daily and protected from light.
-
Avoid repeated freeze-thaw cycles of solutions. It is recommended to aliquot stock solutions into single-use volumes.
Conclusion
This compound is a robust and reliable fluorogenic substrate for the specific and sensitive measurement of Factor XIa activity. Its enhanced stability, owing to the incorporation of D-amino acids, and the simplified kinetics of its asymmetric design make it a superior tool for a wide range of applications in thrombosis research and drug development. This technical guide provides researchers with the essential information and protocols to effectively utilize this valuable reagent in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound TFA_TargetMol [targetmol.com]
- 8. This compound ; - 楚肽生物科技 [apeptides.com]
- 9. Spectrum [Rhodamine 110] | AAT Bioquest [aatbio.com]
- 10. AAT Bioquest: The spectra of Rhodamine dyes [aatbioquest.blogspot.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. researchgate.net [researchgate.net]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
An In-depth Technical Guide to the Detection of Factor XIa using the Fluorogenic Substrate D-Leu-Pro-Arg-Rh110-D-Pro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the blood coagulation cascade. Its activation significantly amplifies the generation of thrombin, leading to the formation of a stable fibrin (B1330869) clot. Dysregulation of FXIa activity is implicated in thrombotic diseases, making it a key target for the development of novel anticoagulant therapies. The sensitive and specific detection of FXIa activity is paramount for screening potential inhibitors and elucidating its role in various physiological and pathological processes.
This technical guide provides a comprehensive overview of the use of the fluorogenic substrate, D-Leu-Pro-Arg-Rh110-D-Pro, for the detection of Factor XIa activity. This substrate offers a sensitive and continuous assay format suitable for high-throughput screening and detailed kinetic analysis.
Principle of Detection
The detection of Factor XIa activity using this compound is based on the principles of fluorescence resonance energy transfer (FRET). The substrate consists of a peptide sequence (D-Leu-Pro-Arg) recognized by Factor XIa, flanked by the fluorophore Rhodamine 110 (Rh110) and a D-Proline residue. In its intact state, the fluorescence of Rhodamine 110 is quenched. Upon enzymatic cleavage of the peptide bond between Arginine and Rhodamine 110 by Factor XIa, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of Factor XIa.[1][2][3]
Mechanism of Action
The core of this detection method lies in the enzymatic reaction where Factor XIa hydrolyzes the specific peptide sequence. This process liberates the Rhodamine 110 fluorophore, leading to a measurable fluorescent signal.
Technical Specifications
A summary of the key technical specifications for the this compound substrate and the resulting fluorophore are presented below.
| Parameter | Value | Reference |
| Substrate Name | This compound | [1][2][3] |
| Molecular Formula | C42H51N9O7 | MedChemExpress |
| Molecular Weight | 793.91 g/mol | MedChemExpress |
| Fluorophore | Rhodamine 110 | [1][2][3] |
| Excitation Wavelength (Peak) | ~497-500 nm | Thermo Fisher Scientific, AAT Bioquest |
| Emission Wavelength (Peak) | ~520-522 nm | Thermo Fisher Scientific, AAT Bioquest |
| Kinetic Parameters (Km, kcat) | Data not available in the searched literature. Please refer to Lorthiois E, et al. J Med Chem. 2020. | |
| Selectivity Profile | Data not available in the searched literature. Please refer to Lorthiois E, et al. J Med Chem. 2020. |
Factor XIa in the Coagulation Cascade
Factor XIa plays a crucial role in the contact activation (or intrinsic) pathway of the coagulation cascade. This pathway is initiated by the contact of blood with a negatively charged surface, leading to a series of enzymatic activations that culminate in the formation of a fibrin clot.
Caption: The role of Factor XIa in the contact activation pathway.
Experimental Protocol
The following provides a generalized experimental protocol for a Factor XIa activity assay using the this compound substrate. For precise experimental conditions, it is highly recommended to consult the primary literature, specifically Lorthiois E, et al. J Med Chem. 2020 Aug 13;63(15):8088-8113, as specific concentrations and incubation times were not available in the searched resources.
Materials and Reagents
-
Factor XIa: Purified human Factor XIa.
-
Substrate: this compound, dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.
-
Assay Buffer: A buffer system that maintains a physiological pH and ionic strength. A common example is Tris-buffered saline (TBS), pH 7.4, potentially containing NaCl, CaCl2, and a carrier protein like bovine serum albumin (BSA) to prevent non-specific binding.
-
96-well or 384-well plates: Black, flat-bottom plates are recommended to minimize background fluorescence.
-
Fluorescence plate reader: Capable of excitation at ~498 nm and emission at ~521 nm.
Assay Procedure
-
Prepare Reagents:
-
Thaw all reagents on ice and keep them on ice until use.
-
Prepare a series of dilutions of Factor XIa in assay buffer.
-
Prepare the working solution of the this compound substrate by diluting the stock solution in assay buffer to the desired final concentration.
-
-
Assay Setup:
-
Add a defined volume of assay buffer to all wells.
-
For inhibitor screening, add the test compounds at various concentrations to the respective wells. Add the same volume of vehicle (e.g., DMSO) to the control wells.
-
Add the diluted Factor XIa to the wells.
-
Include control wells:
-
No-enzyme control: Contains all components except the enzyme to measure background fluorescence.
-
Positive control: Contains all components, including the enzyme, without any inhibitor.
-
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.
-
Mix the plate gently.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 37°C), protected from light.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation set to ~498 nm and emission to ~521 nm.
-
Experimental Workflow Diagram
Caption: A generalized workflow for a Factor XIa activity assay.
Data Analysis
The raw fluorescence data is used to determine the rate of the enzymatic reaction. The initial velocity (V₀) of the reaction is calculated from the linear portion of the fluorescence versus time plot. For inhibitor screening, the percentage of inhibition is calculated relative to the positive control. The half-maximal inhibitory concentration (IC₅₀) can be determined by fitting the dose-response data to a suitable sigmoidal model.
Conclusion
The fluorogenic substrate this compound provides a sensitive and continuous method for the detection of Factor XIa activity. This technical guide outlines the fundamental principles and a generalized protocol for its use. For researchers in hemostasis, thrombosis, and drug discovery, this assay represents a valuable tool for investigating the function of Factor XIa and for the identification of novel therapeutic agents. It is imperative to consult the primary literature for specific experimental parameters to ensure the accuracy and reproducibility of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Rhodamine 110 Substrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of asymmetric rhodamine 110 (R110) substrates, a class of highly sensitive fluorogenic probes essential for enzyme activity assays. We will delve into the core principles of their mechanism, present key quantitative data, provide detailed experimental protocols, and illustrate critical workflows and pathways.
Core Principles: The Advantage of Asymmetry
Rhodamine 110 is a highly fluorescent dye. However, in its substrate form, its fluorescence is quenched. The core utility of rhodamine 110-based substrates lies in the enzymatic cleavage of quenching moieties, which restores the dye's fluorescence. This "turn-on" mechanism provides a high signal-to-noise ratio, making these substrates exceptionally sensitive.
There are two main classes of rhodamine 110 substrates: symmetric and asymmetric.
-
Symmetric (Bis-amide) Substrates: In these substrates, both amino groups of the rhodamine 110 core are conjugated to identical peptide sequences. While the initial cleavage of the first peptide bond leads to a significant increase in fluorescence (up to 3500-fold), a second cleavage event is required to liberate the free rhodamine 110, which results in a further, smaller increase in the signal. This two-step cleavage process can complicate the analysis of enzyme kinetics.[1]
-
Asymmetric (Mono-amide) Substrates: To simplify kinetic analysis, asymmetric substrates were developed. In this design, one amino group of rhodamine 110 is attached to the enzyme-specific peptide sequence, while the other is blocked by a non-cleavable group, such as D-proline or γ-glutamate.[2] This ensures a single enzymatic cleavage event, leading to a more straightforward and predictable fluorescent signal that directly correlates with enzyme activity. This makes asymmetric substrates the preferred choice for detailed kinetic studies and high-throughput screening applications.
The enzymatic cleavage of the peptide from the rhodamine 110 core restores the conjugated π-electron system of the dye, leading to a dramatic increase in fluorescence that can be readily measured.
Quantitative Data
The selection of a fluorogenic substrate is critically dependent on its photophysical and kinetic properties. This section provides key quantitative data for asymmetric rhodamine 110 substrates.
Photophysical Properties
The fluorescent product of the enzymatic reaction, the mono-amide rhodamine 110, exhibits excellent spectral properties in the visible range, which minimizes interference from autofluorescence of biological samples.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~492-500 nm | [3] |
| Emission Maximum (λem) | ~517-529 nm | [3] |
| Molar Extinction Coefficient (ε) | ~30,200 M⁻¹cm⁻¹ (estimated for mono-amide) | |
| Fluorescence Quantum Yield (Φ) | ~0.28 (estimated for mono-amide) |
Kinetic Parameters
The Michaelis-Menten constants, Km and kcat, are crucial for characterizing enzyme-substrate interactions. The following table provides examples of kinetic parameters for various proteases using asymmetric rhodamine 110 substrates.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| α-Chymotrypsin | suc-AAPF-Rh110-MC | 1.3 ± 0.5 | 0.044 ± 0.005 | 3.4 x 10⁴ ± 1.4 x 10⁴ |
| Thermolysin | Thr-Gly-Ala-Phe-Leu-NH₂ | - | - | 7.0 x 10⁴ |
| Thermolysin | Thr-Gly-Ala-Phe-Met-NH₂ | - | - | 3.2 x 10⁴ |
Note: The availability of comprehensive Km and kcat values for a wide range of specific asymmetric rhodamine 110 substrates in publicly available literature is limited. The values presented are illustrative examples. Researchers are encouraged to determine these parameters empirically for their specific enzyme and substrate of interest.
Experimental Protocols
This section provides detailed methodologies for the synthesis and use of asymmetric rhodamine 110 substrates.
Solid-Phase Synthesis of an Asymmetric Rhodamine 110 Substrate
This protocol describes a general procedure for the manual solid-phase synthesis of a peptide on a rhodamine 110-loaded resin using Fmoc chemistry.
1. Resin Preparation and Anchoring of Rhodamine 110:
-
Start with a 2-chlorotrityl chloride resin. Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
Dissolve rhodamine 110 and a hindered base like N,N-diisopropylethylamine (DIPEA) in a mixture of DCM and DMF.
-
Add this solution to the swelled resin and agitate for 24 hours.
-
Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Cap any remaining reactive chloride groups on the resin by treating it with methanol (B129727) for 10-15 minutes, followed by washing.
2. Fmoc-Solid Phase Peptide Synthesis (SPPS):
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 10-15 minutes to remove the Fmoc protecting group from the anchored rhodamine 110. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, pre-activate the first Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HATU, HBTU, or DIC/Oxyma) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
3. Cleavage and Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection.
-
Wash the resin with DMF, followed by DCM, and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
4. Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.[4][6]
Fluorometric Enzyme Assay
This protocol outlines a general procedure for measuring protease activity using an asymmetric rhodamine 110 substrate in a 96-well plate format.
Materials:
-
Asymmetric Rhodamine 110-based substrate (e.g., Ac-DEVD-R110-(D-Pro) for Caspase-3)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM DTT)
-
Enzyme solution (e.g., purified recombinant enzyme or cell lysate)
-
Enzyme Inhibitor (for negative control)
-
Free Rhodamine 110 monoamide (for standard curve)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate in DMSO.
-
Prepare a series of dilutions of the free rhodamine 110 monoamide in assay buffer to generate a standard curve.
-
-
Assay Setup:
-
Add a defined volume of assay buffer to each well.
-
For negative controls, pre-incubate the enzyme solution with a specific inhibitor.
-
Add the enzyme solution to the appropriate wells.
-
Include wells with assay buffer only (blank) and wells with the rhodamine 110 monoamide standards.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrate working solution to all wells.
-
Incubate the plate at the optimal temperature for the enzyme.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate time points (for kinetic analysis) or after a fixed incubation period (for endpoint analysis). Use an excitation wavelength of ~495 nm and an emission wavelength of ~525 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence of the rhodamine 110 monoamide standards against their concentrations to create a standard curve.
-
Convert the fluorescence readings from the experimental samples into the concentration of the fluorescent product using the standard curve.
-
For kinetic analysis, plot the product concentration versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
To determine Km and kcat, perform the assay with varying substrate concentrations and measure the corresponding initial velocities. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.[7]
-
Visualizations
Signaling Pathway
Caption: Enzymatic cleavage of an asymmetric R110 substrate.
Experimental Workflow: Enzyme Assay
Caption: Workflow for a fluorometric enzyme assay.
Logical Relationship: Solid-Phase Synthesis
Caption: Logical flow of solid-phase synthesis.
References
- 1. Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-enzyme kinetics with fluorogenic substrates: lessons learnt and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosyntan.com [biosyntan.com]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pepdoopeptides.com [pepdoopeptides.com]
- 7. jasco-global.com [jasco-global.com]
Technical Guide: Storage and Handling of D-Leu-Pro-Arg-Rh110-D-Pro
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the recommended storage conditions, stability, and handling procedures for the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro. Adherence to these guidelines is crucial for maintaining the integrity and performance of the compound in experimental assays.
Product Overview
This compound is a sensitive fluorogenic substrate primarily for Factor XIa (FXIa). It consists of a peptide sequence ({d-Leu}-Pro-Arg) linked to the fluorophore Rhodamine 110 (Rh110), with a C-terminal D-Proline. Upon enzymatic cleavage of the peptide by FXIa, the Rh110 fluorophore is released, resulting in a significant increase in fluorescence intensity, which can be used to quantify enzyme activity.
Chemical and Physical Properties
Proper storage and handling are directly influenced by the chemical and physical properties of the compound.
| Property | Value |
| Molecular Formula | C₄₂H₅₁N₉O₇ |
| Molecular Weight | 793.91 g/mol (free base)[1][2] |
| Appearance | Solid powder |
| Fluorophore | Rhodamine 110 (Rh110) |
| Excitation Wavelength (λex) | ~492 nm[3][4] |
| Emission Wavelength (λem) | ~529 nm[3][4] |
Storage Conditions and Stability
To ensure the long-term stability and performance of this compound, it is imperative to follow the recommended storage guidelines. The compound is typically supplied as a lyophilized powder and may be available as a trifluoroacetate (B77799) (TFA) or acetate (B1210297) salt.
Long-Term Storage
For optimal stability, the lyophilized powder should be stored under the following conditions:
| Storage Condition | Temperature | Duration | Notes |
| Powder (Lyophilized) | -80°C | Up to 2 years | Sealed container, protected from moisture and light. |
| Powder (Lyophilized) | <-15°C | Refer to supplier's certificate of analysis | An alternative for long-term storage. |
Stock Solution Storage
Once reconstituted in a solvent, the stability of the stock solution is more limited.
| Storage Condition | Temperature | Duration | Notes |
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Shipping and Handling
The compound is often shipped at room temperature in the continental United States. However, upon receipt, it should be immediately transferred to the recommended long-term storage conditions.
Experimental Protocols: Factor XIa Activity Assay
The following is a representative protocol for measuring Factor XIa activity using this compound. This protocol can be adapted for various experimental setups, such as inhibitor screening or kinetic analysis.
Materials and Reagents
-
This compound
-
Human Factor XIa (active enzyme)
-
Assay Buffer (e.g., Tris-buffered saline (TBS) with 0.1% BSA, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate reconstitution
Preparation of Reagents
-
Substrate Stock Solution:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the powder in high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Vortex briefly to ensure complete dissolution.
-
Store the stock solution in aliquots at -80°C.
-
-
Working Substrate Solution:
-
On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often near the Michaelis constant (Km) for the enzyme.
-
-
Enzyme Solution:
-
Prepare a working solution of Factor XIa in the assay buffer. The final concentration of the enzyme will depend on the specific activity and the desired assay window.
-
Assay Procedure
-
Plate Setup:
-
Add the appropriate volume of assay buffer to all wells of a 96-well black microplate.
-
Add the test compounds (e.g., inhibitors) or vehicle control to the respective wells.
-
Add the Factor XIa working solution to all wells except for the no-enzyme control wells.
-
-
Incubation:
-
If screening for inhibitors, pre-incubate the plate with the enzyme and test compounds for a specified period (e.g., 15-30 minutes) at 37°C.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the working substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~490 nm and emission at ~525 nm.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
For inhibitor studies, calculate the percent inhibition relative to the vehicle control.
-
Visualization of Workflow
The following diagrams illustrate the recommended workflow for handling and storage of this compound and a general workflow for a Factor XIa inhibition assay.
Caption: Recommended workflow for receiving, storing, and preparing this compound.
Caption: General workflow for a Factor XIa inhibition assay using a fluorogenic substrate.
References
Methodological & Application
Application Notes and Protocols for D-Leu-Pro-Arg-Rh110-D-Pro in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Leu-Pro-Arg-Rh110-D-Pro is a highly sensitive and specific fluorogenic substrate for the serine protease, Factor XIa (FXIa). This substrate is an invaluable tool for the in vitro characterization of FXIa activity, the screening of potential inhibitors, and for studying the role of FXIa in the coagulation cascade. The substrate consists of a peptide sequence, D-Leu-Pro-Arg, which is recognized by FXIa, linked to the fluorophore Rhodamine 110 (Rh110). The D-Proline at the C-terminus renders the substrate asymmetrical, preventing a secondary cleavage event and thereby simplifying kinetic analysis. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage by FXIa between the Arginine (Arg) residue and the Rh110 moiety, the highly fluorescent Rh110 is released. The resulting increase in fluorescence intensity is directly proportional to the FXIa activity.
Mechanism of Action
The enzymatic reaction is a single-step hydrolysis of the amide bond linking the tripeptide to the rhodamine molecule. This process results in a significant increase in fluorescence, which can be monitored in real-time to determine the rate of the enzymatic reaction.
Applications
-
Enzyme Activity Assays: Direct measurement of FXIa enzymatic activity in purified systems or biological samples.
-
Inhibitor Screening: High-throughput screening (HTS) of compound libraries to identify potential inhibitors of FXIa.
-
Kinetic Studies: Determination of kinetic parameters such as K_m and k_cat for FXIa and its inhibitors.
-
Drug Discovery: Characterization of the potency and mechanism of action of novel anticoagulant drug candidates targeting FXIa.
Data Presentation
Table 1: Spectroscopic Properties of Rhodamine 110
| Parameter | Value |
| Excitation Wavelength (λ_ex) | ~497 - 502 nm |
| Emission Wavelength (λ_em) | ~520 - 522 nm |
Table 2: Recommended Reagents and General Assay Conditions
| Parameter | Recommended Condition | Notes |
| Enzyme | Purified human Factor XIa | |
| Substrate | This compound | |
| Assay Buffer | 50 mM Tris-HCl or HEPES, pH 7.4 | Can be supplemented with NaCl (e.g., 150 mM) and a non-ionic detergent (e.g., 0.01% Tween-20) to prevent non-specific binding. |
| Temperature | Room Temperature (25°C) or 37°C | Ensure consistent temperature throughout the assay. |
| Plate Type | Black, flat-bottom 96- or 384-well plates | Minimizes background fluorescence and light scattering. |
| Instrumentation | Fluorescence microplate reader | Capable of excitation at ~500 nm and emission detection at ~525 nm. |
Table 3: Typical Concentration Ranges for FXIa Activity Assay
| Reagent | Working Concentration Range | Notes |
| Factor XIa | 0.1 - 10 nM | The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course. |
| This compound | 1 - 50 µM | The substrate concentration should ideally be at or below the K_m value for accurate kinetic measurements. For inhibitor screening, a concentration close to the K_m is often used. |
Experimental Protocols
Protocol 1: Factor XIa Activity Assay
This protocol describes a general method for measuring the activity of purified FXIa.
1. Reagent Preparation:
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl, 150 mM NaCl, pH 7.4. If desired, add 0.01% (v/v) Tween-20.
-
Factor XIa Stock Solution: Reconstitute purified human Factor XIa in a suitable buffer (as recommended by the supplier) to a stock concentration of 1 µM. Aliquot and store at -80°C.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.
2. Assay Procedure:
-
Prepare a working solution of Factor XIa by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2 nM).
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 20 µM).
-
In a black 96-well microplate, add 50 µL of the Factor XIa working solution to each well.
-
Include control wells containing 50 µL of Assay Buffer without the enzyme to measure background fluorescence.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Excitation: 500 nm, Emission: 525 nm) at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.
3. Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control wells) from the fluorescence readings of the experimental wells.
-
Plot the fluorescence intensity versus time.
-
Determine the initial reaction velocity (V_0) from the linear portion of the curve. The slope of this line represents the rate of substrate cleavage.
Protocol 2: Screening for Factor XIa Inhibitors
This protocol provides a framework for screening a compound library for potential FXIa inhibitors.
1. Reagent Preparation:
-
Prepare Assay Buffer, Factor XIa stock, and substrate stock as described in Protocol 1.
-
Inhibitor Stock Solutions: Dissolve test compounds in DMSO to a stock concentration of 10 mM.
2. Assay Procedure:
-
In a black 96-well microplate, add 2 µL of each test compound solution to the appropriate wells. For control wells, add 2 µL of DMSO.
-
Add 48 µL of the Factor XIa working solution (prepared to a concentration that will give a robust signal, e.g., 2 nM) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding 50 µL of the substrate working solution (at a concentration near the K_m, e.g., 10 µM) to each well.
-
Immediately begin kinetic measurements in a fluorescence microplate reader as described in Protocol 1.
3. Data Analysis:
-
Calculate the reaction rate for each well as described in Protocol 1.
-
Determine the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate with DMSO control)] * 100
-
Compounds showing significant inhibition can be selected for further characterization (e.g., IC_50 determination).
Mandatory Visualizations
Caption: Workflow for measuring Factor XIa activity.
Caption: Intrinsic pathway of the coagulation cascade.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Contaminated reagents or buffer.- Autofluorescence of test compounds.- Substrate degradation. | - Use fresh, high-purity reagents and water.- Screen compounds for autofluorescence in a separate assay without the enzyme.- Store substrate stock solution protected from light and minimize freeze-thaw cycles. |
| Low Signal or No Activity | - Inactive enzyme.- Incorrect buffer composition (pH, ionic strength).- Incorrect instrument settings. | - Verify enzyme activity with a known standard or positive control.- Ensure the buffer pH and composition are optimal for FXIa activity.- Check the excitation and emission wavelengths and the gain setting on the plate reader. |
| Non-linear Reaction Rate | - Substrate depletion.- Enzyme instability.- Inner filter effect at high substrate or product concentrations. | - Use a lower enzyme concentration or monitor the reaction for a shorter period.- Ensure the assay buffer contains appropriate stabilizers if needed.- Work at substrate concentrations where the total absorbance is low. Dilute samples if necessary. |
| High Well-to-Well Variability | - Pipetting errors.- Inconsistent mixing.- Temperature fluctuations across the plate. | - Use calibrated pipettes and ensure proper pipetting technique.- Gently mix the plate after adding the final reagent.- Allow the plate to equilibrate to the assay temperature before starting the measurement. |
Application Notes and Protocols for D-Leu-Pro-Arg-Rh110-D-Pro in High-Throughput Screening of Factor XIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Leu-Pro-Arg-Rh110-D-Pro is a highly sensitive and specific fluorogenic substrate designed for the continuous assay of Factor XIa (FXIa) activity. This substrate is particularly well-suited for high-throughput screening (HTS) applications aimed at the discovery of novel FXIa inhibitors. Factor XIa is a critical enzyme in the intrinsic pathway of the blood coagulation cascade and represents a promising therapeutic target for the development of new antithrombotic agents with a potentially lower bleeding risk compared to current anticoagulants.
The substrate consists of the peptide sequence D-Leu-Pro-Arg conjugated to the fluorophore Rhodamine 110 (Rh110), with a D-Pro residue at the C-terminus. In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond between Arginine (Arg) and Rh110 by FXIa, the highly fluorescent Rh110 is released, leading to a significant increase in fluorescence intensity. The use of a D-amino acid (D-Leu) and a C-terminal D-Pro enhances the substrate's stability against degradation by other proteases and simplifies the kinetics to a single cleavage event, making it ideal for HTS applications.
Principle of the Assay
The enzymatic reaction is based on the specific recognition and cleavage of the peptide sequence by Factor XIa. The cleavage liberates the Rhodamine 110 fluorophore, which can be detected using a fluorescence plate reader. The rate of the fluorescence increase is directly proportional to the FXIa activity. In an inhibitor screening context, a decrease in the rate of fluorescence generation indicates the inhibitory activity of the test compound.
Core Reagents and Their Properties
| Reagent | Description | Key Properties |
| This compound | Fluorogenic substrate for Factor XIa. | Molecular Formula: C42H51N9O7 Molecular Weight: 793.91 g/mol Excitation Wavelength: ~498 nm Emission Wavelength: ~521 nm |
| Human Factor XIa | The serine protease enzyme that catalyzes the cleavage of the substrate. | A critical component of the intrinsic coagulation pathway. |
| Assay Buffer | Provides optimal pH and ionic strength for enzyme activity and stability. | A common formulation is 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, and 0.02% Tween 20. |
| DMSO (Dimethyl Sulfoxide) | Solvent for dissolving the substrate and test compounds. | Should be of high purity to avoid interference with the assay. |
Enzymatic Reaction and HTS Workflow
The following diagrams illustrate the enzymatic reaction and a typical high-throughput screening workflow for the identification of Factor XIa inhibitors.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 0.02% (v/v) Tween 20. Store at 4°C.
-
Substrate Stock Solution: Dissolve this compound in 100% DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.
-
Enzyme Stock Solution: Reconstitute lyophilized human Factor XIa in a buffer recommended by the supplier to a stock concentration of 1 mg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Test Compounds: Prepare stock solutions of test compounds in 100% DMSO, typically at a concentration of 10 mM.
High-Throughput Screening (HTS) Protocol for Factor XIa Inhibitors
This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate formats.
-
Compound Plating:
-
Using an acoustic dispenser or a liquid handler, transfer a small volume (e.g., 50 nL) of test compounds from the stock plates to the 384-well assay plates. This will result in a final assay concentration of 10 µM for a 50 µL final reaction volume.
-
Include appropriate controls:
-
Positive Control (No Inhibition): Wells containing DMSO vehicle instead of a test compound.
-
Negative Control (100% Inhibition): Wells containing a known potent Factor XIa inhibitor.
-
Blank (No Enzyme): Wells containing assay buffer instead of the enzyme solution.
-
-
-
Enzyme Addition:
-
Dilute the Factor XIa stock solution in assay buffer to the desired working concentration. A typical final concentration in the assay is between 0.1 and 1 nM. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Dispense 25 µL of the diluted Factor XIa solution to each well of the assay plate (except for the blank wells).
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15-30 minutes to allow the test compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Dispense 25 µL of the diluted substrate solution to all wells of the assay plate to initiate the enzymatic reaction.
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes at 37°C. Set the excitation wavelength to ~498 nm and the emission wavelength to ~521 nm.
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate Percent Inhibition:
-
Average the reaction rates of the positive controls (V_positive) and negative controls (V_negative).
-
Calculate the percent inhibition for each test compound using the following formula:
-
-
IC50 Determination for Hit Compounds:
-
For compounds showing significant inhibition in the primary screen, perform a dose-response experiment.
-
Prepare serial dilutions of the hit compounds and repeat the HTS protocol.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that produces 50% inhibition).
-
Quantitative Data Summary
The following table summarizes typical concentration ranges for the key components of the HTS assay. It is important to note that these values may require optimization depending on the specific laboratory conditions and instrumentation.
| Parameter | Recommended Range | Notes |
| Final Factor XIa Concentration | 0.1 - 1 nM | Should be optimized to achieve a linear reaction rate and a good signal-to-background ratio. |
| Final Substrate Concentration | 1 - 10 µM | Ideally, this should be at or near the Km value. Empirical determination is recommended. |
| Final Test Compound Concentration | 10 µM (for primary screen) | A standard concentration for single-point screening. |
| Final DMSO Concentration | ≤ 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. |
| Pre-incubation Time | 15 - 30 minutes | Allows for equilibrium to be reached between the enzyme and inhibitor. |
| Kinetic Read Time | 15 - 30 minutes | Should be long enough to establish a linear reaction rate. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Background Ratio | - Insufficient enzyme or substrate concentration. - Inactive enzyme. | - Increase the concentration of Factor XIa and/or the substrate. - Use a fresh aliquot of enzyme. |
| High Well-to-Well Variability | - Inaccurate liquid handling. - Incomplete mixing. | - Calibrate and validate all liquid handling instrumentation. - Ensure thorough mixing after each reagent addition. |
| Non-linear Reaction Kinetics | - Substrate depletion. - Enzyme instability. | - Use a lower enzyme concentration or a shorter reaction time. - Ensure the assay buffer provides optimal stability for the enzyme. |
| False Positives | - Compound autofluorescence. - Compound aggregation. | - Pre-read the compound plates for fluorescence at the assay wavelengths. - Include 0.01% Triton X-100 in the assay buffer to mitigate aggregation. |
These application notes and protocols provide a comprehensive guide for the utilization of this compound in the high-throughput screening of Factor XIa inhibitors. Adherence to these guidelines, with appropriate optimization, will enable researchers to efficiently and accurately identify novel modulators of this important therapeutic target.
Application Notes and Protocols for Measuring FXIa Kinetics with D-Leu-Pro-Arg-Rh110-D-Pro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIa (FXIa) is a crucial serine protease in the intrinsic pathway of the blood coagulation cascade. Its role in thrombosis has made it a significant target for the development of novel anticoagulants. Accurate measurement of FXIa enzymatic activity is paramount for screening and characterizing potential inhibitors. This document provides detailed application notes and protocols for measuring FXIa kinetics using the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro. Cleavage of this substrate by FXIa releases the highly fluorescent Rhodamine 110 (Rh110), providing a sensitive and continuous assay for enzyme activity.[1][2]
Principle of the Assay
The this compound substrate is a non-fluorescent molecule that, upon enzymatic cleavage by FXIa between the Arginine (Arg) and Rhodamine 110, liberates the fluorophore. The resulting increase in fluorescence intensity is directly proportional to the FXIa activity and can be monitored in real-time using a fluorescence plate reader. The excitation and emission maxima for Rhodamine 110 are approximately 498 nm and 521 nm, respectively.[3][4]
Data Presentation
Table 1: Kinetic Parameters for FXIa
| Parameter | Value | Substrate | Notes |
| Km | ~417 µM | S-2366 | This value is for the chromogenic substrate S-2366 and serves as a reference. The Km for this compound should be experimentally determined.[5] |
| kcat/Km | To be determined | This compound | This parameter represents the catalytic efficiency of the enzyme. |
| Optimal pH | 7.4 - 8.0 | General Serine Proteases | |
| Temperature | 37°C |
Table 2: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration |
| Human FXIa | 10 µg/mL | 0.1 - 1 nM |
| This compound | 10 mM in DMSO | 0.1 - 10 x Km |
| Assay Buffer | 1X | 1X |
| Inhibitor (for Ki determination) | 10 mM in DMSO | Variable |
Experimental Protocols
Materials and Reagents
-
Human Factor XIa (Enzyme Research Laboratories or equivalent)
-
This compound substrate (MedChemExpress or equivalent)[1][2]
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4
-
DMSO (Dimethyl sulfoxide), anhydrous
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation and emission filters for ~498 nm and ~521 nm, respectively.
Protocol 1: Determination of Michaelis-Menten Constant (Km)
This protocol outlines the procedure to determine the Km of FXIa for the this compound substrate.
-
Prepare the Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare Serial Dilutions of the Substrate: Perform serial dilutions of the substrate stock solution in Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0, 10, 20, 40, 80, 160, 320, 640 µM).
-
Prepare the Enzyme Solution: Dilute the Human FXIa stock solution in Assay Buffer to a final concentration of 0.2 nM. Keep the enzyme solution on ice.
-
Set up the Assay Plate:
-
Add 50 µL of each substrate dilution to triplicate wells of the 96-well plate.
-
Add 50 µL of Assay Buffer to three wells to serve as a blank.
-
-
Initiate the Reaction: Add 50 µL of the 0.2 nM FXIa solution to each well containing the substrate.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes, using an excitation wavelength of ~498 nm and an emission wavelength of ~521 nm.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities (V₀) against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Protocol 2: Screening of FXIa Inhibitors
This protocol is designed for high-throughput screening of potential FXIa inhibitors.
-
Prepare Reagents:
-
Prepare a 2X working solution of this compound in Assay Buffer at a concentration equal to 2 times the previously determined Km.
-
Prepare a 2X working solution of Human FXIa in Assay Buffer at a concentration of 0.2 nM.
-
Prepare inhibitor compounds at various concentrations in a suitable solvent (e.g., DMSO).
-
-
Set up the Assay Plate:
-
Add 2 µL of each inhibitor solution to the wells.
-
Add 2 µL of solvent to control wells.
-
Add 48 µL of the 2X FXIa solution to all wells and incubate for 15 minutes at room temperature.
-
-
Initiate the Reaction: Add 50 µL of the 2X substrate solution to all wells.
-
Measure Fluorescence: Immediately measure the fluorescence kinetically as described in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Determination of Inhibition Constant (Ki)
This protocol is used to determine the Ki and the mode of inhibition for a confirmed FXIa inhibitor.
-
Prepare Reagents:
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Prepare a range of substrate concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x Km).
-
Prepare a 2X working solution of Human FXIa at 0.2 nM.
-
-
Set up the Assay Plate: Set up a matrix of reactions with varying concentrations of both the substrate and the inhibitor.
-
Perform the Assay: Follow the steps outlined in Protocol 2 for plate setup, pre-incubation, and reaction initiation.
-
Measure Fluorescence: Measure the fluorescence kinetically as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Generate Lineweaver-Burk or Dixon plots to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and the Ki value.
-
Mandatory Visualizations
Caption: Enzymatic cleavage of the fluorogenic substrate by FXIa.
Caption: General experimental workflow for FXIa kinetic assays.
Caption: Logical relationship of competitive inhibition of FXIa.
References
Application Notes and Protocols for Inhibitor Screening using D-Leu-Pro-Arg-Rh110-D-Pro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coagulation cascade is a complex series of enzymatic reactions crucial for hemostasis. Factor XIa (FXIa), a serine protease, plays a key role in the amplification phase of this cascade. Its position makes it an attractive target for the development of novel anticoagulants with a potentially lower bleeding risk compared to traditional therapies. This document provides a detailed guide for screening potential FXIa inhibitors using the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro.
The substrate this compound is an asymmetric rhodamine 110-based molecule. One of the two amino groups of rhodamine 110 is acylated with the peptide sequence D-Leu-Pro-Arg, while the other is blocked by a non-cleavable D-Proline group. This design ensures a single cleavage event by FXIa at the arginine-rhodamine linkage, simplifying kinetic analysis. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage, the highly fluorescent rhodamine 110 is released, producing a signal that is directly proportional to FXIa activity. The presence of an inhibitor will decrease the rate of substrate cleavage, leading to a reduced fluorescent signal. Rhodamine 110-based assays are known for their high sensitivity and a favorable signal-to-noise ratio.
Signaling Pathway: The Coagulation Cascade
The following diagram illustrates the position of Factor XIa in the intrinsic pathway of the coagulation cascade.
Application Notes and Protocols for D-Leu-Pro-Arg-Rh110-D-Pro Fluorescence Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Leu-Pro-Arg-Rh110-D-Pro is a highly sensitive and specific fluorogenic substrate for the serine protease Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade. This substrate consists of a peptide sequence (D-Leu-Pro-Arg) recognized by FXIa, linked to the fluorophore Rhodamine 110 (Rh110). A D-Pro residue is attached to the second amino group of Rhodamine 110, creating an asymmetric molecule. This asymmetry simplifies the kinetic analysis as the cleavage of the Arg-Rh110 bond by FXIa results in a single fluorescent product, leading to a direct and quantifiable increase in fluorescence intensity. This application note provides detailed protocols for the use of this compound in measuring FXIa activity and for screening potential FXIa inhibitors.
Principle of the Assay
The this compound substrate is virtually non-fluorescent. Upon enzymatic cleavage of the amide bond between Arginine and Rhodamine 110 by Factor XIa, the highly fluorescent Rhodamine 110 is released. The rate of fluorescence increase is directly proportional to the FXIa activity.
Signaling Pathway: The Coagulation Cascade
Factor XIa plays a crucial role in the intrinsic pathway of the coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. Understanding this pathway is essential for interpreting the significance of FXIa activity and the effects of its inhibitors.
Quantitative Data and Instrument Settings
Accurate and reproducible measurements depend on the correct instrument settings and optimized reagent concentrations.
| Parameter | Recommended Setting/Value | Notes |
| Excitation Wavelength | 498 nm | Optimal for Rhodamine 110. |
| Emission Wavelength | 521 nm | Optimal for Rhodamine 110. |
| Plate Type | Black, flat-bottom 96- or 384-well plates | Minimizes background fluorescence and well-to-well crosstalk. |
| Temperature | 37°C | Physiological temperature for enzyme activity. |
| Read Mode | Kinetic | To measure the rate of reaction. |
| Data Interval | 30-60 seconds | For a sufficient number of data points to determine the initial velocity. |
| Assay Buffer | 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4 | A commonly used buffer for coagulation factor assays. |
| Substrate Stock Solution | 1-10 mM in DMSO | Store protected from light at -20°C. |
| Final Substrate Concentration | Variable (recommend starting at 1-10 µM) | Should be optimized and ideally be around the Kₘ value for kinetic studies. |
| Final Enzyme Concentration | Variable (recommend starting at 1-10 nM) | Should be optimized to give a linear reaction rate for the duration of the assay. |
Experimental Protocols
General Assay Workflow
The following diagram outlines the general workflow for performing a Factor XIa activity assay.
Detailed Protocol for Measuring Factor XIa Activity
-
Prepare Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Prepare Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. Protect from light.
-
Prepare Factor XIa Working Solution: Dilute the Factor XIa stock solution in Assay Buffer to the desired final concentration. Keep on ice until use.
-
Assay Plate Setup:
-
Add 50 µL of the Factor XIa working solution to the wells of a black 96-well plate.
-
Include wells with Assay Buffer only as a background control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction: Add 50 µL of the substrate working solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 30-60 seconds for 15-30 minutes at Ex/Em = 498/521 nm.
Protocol for Determining the Michaelis-Menten Constant (Kₘ)
-
Follow the general protocol for measuring FXIa activity.
-
Use a fixed, optimized concentration of Factor XIa.
-
Prepare a series of substrate working solutions with varying concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 20, 50 µM).
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Protocol for Factor XIa Inhibitor Screening
-
Prepare Reagents: Prepare Assay Buffer, Factor XIa working solution, and substrate working solution as described above.
-
Prepare Inhibitor Solutions: Prepare a serial dilution of the test compounds in Assay Buffer.
-
Assay Plate Setup:
-
Add 40 µL of the Factor XIa working solution to the wells.
-
Add 10 µL of the inhibitor dilutions or vehicle control to the respective wells.
-
Include a "no enzyme" control (Assay Buffer only) and a "no inhibitor" control (vehicle only).
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Measure:
-
Add 50 µL of the substrate working solution (at a concentration around the Kₘ) to each well.
-
Measure the fluorescence kinetically as described previously.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Contaminated reagents or plate. Autofluorescence of test compounds. | Use fresh, high-quality reagents and plates. Run a control with the compound and substrate without the enzyme. |
| Low Signal | Enzyme or substrate concentration too low. Inactive enzyme. | Optimize enzyme and substrate concentrations. Use a new batch of enzyme. |
| Non-linear Reaction Rate | Substrate depletion. Enzyme instability. | Use a lower enzyme concentration or a higher substrate concentration. Ensure the assay is run within the linear range. |
| High Well-to-Well Variability | Pipetting errors. Temperature gradients across the plate. | Use calibrated pipettes and ensure proper mixing. Allow the plate to equilibrate to the assay temperature. |
For research use only. Not for use in diagnostic procedures.
Application Note: High-Throughput-Screening-kompatibles kinetisches Assay zur Bestimmung der Faktor-XIa-Aktivität mittels eines Rhodamin-110-basierten Substrats
Für Forschungszwecke
Zusammenfassung
Dieses Dokument beschreibt ein detailliertes Protokoll zur Messung der enzymatischen Aktivität von Faktor XIa (FXIa), einer wichtigen Serinprotease in der Blutgerinnungskaskade.[1][2][3] Das Assay verwendet das hochspezifische fluorogene Substrat D-Leu-Pro-Arg-Rh110-D-Pro. Bei der Spaltung durch FXIa wird das stark fluoreszierende Rhodamin 110 (Rh110) freigesetzt, was eine empfindliche und kontinuierliche Überwachung der Enzymaktivität ermöglicht. Das Protokoll ist für ein 96-Well-Plattenformat optimiert, eignet sich für das Hochdurchsatz-Screening (HTS) von FXIa-Inhibitoren und liefert quantitative kinetische Daten.
Einleitung
Faktor XIa ist ein zentraler Bestandteil des intrinsischen Weges der Blutgerinnung und spielt eine entscheidende Rolle bei der Verstärkung der Thrombinbildung. Eine fehlregulierte FXIa-Aktivität wird mit thrombotischen Erkrankungen in Verbindung gebracht, was es zu einem attraktiven Ziel für die Entwicklung von Antikoagulanzien macht. Die Quantifizierung der FXIa-Aktivität ist für das Screening potenzieller Inhibitoren und die Untersuchung der Enzymkinetik von entscheidender Bedeutung.
Dieses Protokoll beschreibt die Verwendung des fluorogenen Substrats this compound zur Bestimmung der FXIa-Aktivität. Das Substrat besteht aus einem Peptid, das spezifisch von FXIa erkannt wird und an den Fluorophor Rhodamin 110 gekoppelt ist. In seiner intakten Form ist das Substrat nicht fluoreszierend. Die enzymatische Spaltung der Amidbindung zwischen der Peptidsequenz und dem Rh110-Molekül durch FXIa führt zur Freisetzung von Rh110, was zu einem signifikanten Anstieg der Fluoreszenzintensität führt. Dieser Anstieg der Fluoreszenz ist direkt proportional zur Menge des gebildeten Produkts und kann zur Berechnung der Enzymaktivität verwendet werden.
Prinzip des Assays
Das Assay basiert auf der Messung des Anstiegs der Fluoreszenz im Zeitverlauf, der durch die enzymatische Spaltung des Substrats this compound durch Faktor XIa verursacht wird.
Abbildung 1. Schematische Darstellung der enzymatischen Reaktion.
Materialien und Reagenzien
Die folgende Tabelle listet die für dieses Protokoll erforderlichen Materialien und Reagenzien auf.
| Reagenz/Material | Anbieter (Beispiel) | Bestellnummer (Beispiel) |
| This compound | MedChemExpress | HY-P3061A |
| Humaner Faktor XIa (gereinigt) | Haematologic Technologies | HCXIA-0160 |
| Rhodamin 110 (Standard) | AAT Bioquest | 86 |
| Tris-Puffer | Sigma-Aldrich | T5941 |
| Natriumchlorid (NaCl) | Sigma-Aldrich | S9888 |
| Calciumchlorid (CaCl₂) | Sigma-Aldrich | C1016 |
| Rinderserumalbumin (BSA) | Sigma-Aldrich | A7906 |
| Dimethylsulfoxid (DMSO) | Sigma-Aldrich | D8418 |
| Schwarze 96-Well-Platten mit flachem Boden | Corning | 3603 |
| Fluoreszenz-Plattenleser | Molecular Devices | SpectraMax M5 |
Experimentelle Protokolle
Vorbereitung der Reagenzien
Assaypuffer:
-
50 mM Tris-HCl, pH 7,4
-
150 mM NaCl
-
5 mM CaCl₂
-
0,1 % (w/v) BSA
-
Der Puffer sollte frisch zubereitet und bei Raumtemperatur gelagert werden.
Substratlösung:
-
Lösen Sie this compound in DMSO zu einer 10 mM Stammlösung auf.
-
Aliquoten Sie die Stammlösung und lagern Sie sie bei -20 °C.
-
Verdünnen Sie die Stammlösung vor Gebrauch mit Assaypuffer auf die gewünschte Arbeitskonzentration.
Enzymlösung:
-
Rekonstituieren Sie den lyophilisierten humanen Faktor XIa gemäß den Anweisungen des Herstellers mit Assaypuffer.
-
Aliquoten Sie die Enzymlösung und lagern Sie sie bei -80 °C.
-
Vermeiden Sie wiederholte Einfrier-Auftau-Zyklen.
-
Verdünnen Sie das Enzym unmittelbar vor dem Gebrauch mit Assaypuffer auf die gewünschte Arbeitskonzentration.
Rhodamin-110-Standardlösung:
-
Lösen Sie Rhodamin 110 in DMSO zu einer 1 mM Stammlösung auf.
-
Erstellen Sie eine serielle Verdünnungsreihe mit Assaypuffer, um Standardkonzentrationen von 0 µM bis 10 µM zu erhalten.
Erstellung der Rhodamin-110-Standardkurve
-
Geben Sie 100 µL jeder Rhodamin-110-Standardverdünnung in die Wells einer schwarzen 96-Well-Platte.
-
Messen Sie die Fluoreszenz bei einer Anregungswellenlänge von 485 nm und einer Emissionswellenlänge von 525 nm.
-
Erstellen Sie eine Standardkurve, indem Sie die Fluoreszenzintensität (in relativen Fluoreszenzeinheiten, RFU) gegen die Konzentration von Rhodamin 110 (in µM) auftragen.
-
Bestimmen Sie die Steigung der linearen Regression, die zur Umrechnung von RFU in die Produktkonzentration verwendet wird.
Kinetisches Assay zur Messung der Faktor-XIa-Aktivität
-
Geben Sie 50 µL Assaypuffer in die Wells einer schwarzen 96-Well-Platte.
-
Fügen Sie 25 µL der verdünnten Faktor-XIa-Lösung zu den entsprechenden Wells hinzu.
-
Inkubieren Sie die Platte 5 Minuten bei 37 °C.
-
Starten Sie die Reaktion durch Zugabe von 25 µL der verdünnten Substratlösung zu jedem Well.
-
Messen Sie den Anstieg der Fluoreszenz sofort in einem kinetischen Modus bei 37 °C für 30-60 Minuten in Intervallen von 1 Minute. Verwenden Sie eine Anregungswellenlänge von 485 nm und eine Emissionswellenlänge von 525 nm.
Abbildung 2. Experimenteller Arbeitsablauf für das FXIa-Aktivitätsassay.
Datenpräsentation und -analyse
Beispielhafte Rhodamin-110-Standardkurve
Die folgende Tabelle zeigt beispielhafte Daten für eine Rhodamin-110-Standardkurve.
| [Rhodamin 110] (µM) | Relative Fluoreszenzeinheiten (RFU) |
| 0 | 50 |
| 0,5 | 550 |
| 1,0 | 1050 |
| 2,5 | 2550 |
| 5,0 | 5050 |
| 10,0 | 10050 |
Berechnung der Enzymaktivität
-
Tragen Sie die RFU-Werte gegen die Zeit (in Sekunden) für jede Reaktion auf.
-
Bestimmen Sie die anfängliche Reaktionsgeschwindigkeit (V₀) aus dem linearen Teil der Kurve (typischerweise die ersten 5-10 Minuten). Die V₀ wird in RFU/s ausgedrückt.
-
Wandeln Sie die V₀ von RFU/s in µM/s um, indem Sie die Steigung der Rhodamin-110-Standardkurve (in RFU/µM) verwenden:
-
V₀ (µM/s) = (V₀ (RFU/s)) / (Steigung der Standardkurve (RFU/µM))
-
-
Berechnen Sie die spezifische Aktivität des Enzyms mit der folgenden Formel:
-
Spezifische Aktivität (µmol/min/mg) = (V₀ (µM/s) * 60 s/min * Assayvolumen (L)) / (Enzymmenge (mg))
-
Beispielhafte kinetische Parameter
Die folgende Tabelle zeigt beispielhafte kinetische Parameter für Faktor XIa mit einem fluorogenen Substrat. Bitte beachten Sie, dass diese Werte je nach spezifischem Substrat und Assay-Bedingungen variieren können.
| Parameter | Wert |
| Kₘ | 10-50 µM |
| kcat | 5-20 s⁻¹ |
| kcat/Kₘ | 1-4 x 10⁵ M⁻¹s⁻¹ |
Faktor XIa in der Gerinnungskaskade
Faktor XIa spielt eine zentrale Rolle im intrinsischen Weg der Blutgerinnung. Nach der Aktivierung von Faktor XI zu Faktor XIa durch Faktor XIIa oder Thrombin, aktiviert Faktor XIa seinerseits Faktor IX. Dies führt zu einer Kaskade von Ereignissen, die in der Bildung von Fibrin und der Stabilisierung des Blutgerinnsels gipfeln.
Abbildung 3. Vereinfachter Signalweg der intrinsischen Gerinnungskaskade mit Faktor XIa.
References
Application Notes and Protocols for D-Leu-Pro-Arg-Rh110-D-Pro Working Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of working solutions of the fluorogenic Factor XIa (FXIa) substrate, D-Leu-Pro-Arg-Rh110-D-Pro. Adherence to these guidelines is crucial for obtaining accurate and reproducible results in enzymatic assays.
Introduction
This compound is a highly sensitive and specific substrate for the serine protease Factor XIa, an important target in thrombosis research. The substrate consists of a peptide sequence (D-Leu-Pro-Arg) recognized by FXIa, linked to the fluorophore Rhodamine 110 (Rh110). A D-Pro residue is attached to the other amino group of Rhodamine 110, rendering the intact molecule non-fluorescent. Upon enzymatic cleavage of the amide bond between Arginine and Rhodamine 110 by FXIa, the highly fluorescent Rh110 is released. The resulting increase in fluorescence intensity can be monitored to determine FXIa activity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of this compound solutions.
| Parameter | Value | Notes |
| Molecular Weight | 793.91 g/mol [1][2][3][4] | Use this value for accurate molarity calculations. |
| Recommended Solvent | High-quality anhydrous Dimethyl Sulfoxide (DMSO)[5] | Ensures complete dissolution and stability of the substrate. |
| Stock Solution Concentration | 1-10 mM | A 10 mM stock solution is recommended for most applications. |
| Storage of Stock Solution | -20°C or -80°C, protected from light[6] | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
| Typical Working Concentration | 1-10 µM | Optimal concentration may vary depending on the specific assay conditions. |
| Excitation Wavelength | ~498 nm | |
| Emission Wavelength | ~521 nm |
Experimental Protocols
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
High-quality anhydrous DMSO
-
Vortex mixer
-
Microcentrifuge
-
Amber or foil-wrapped microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare 100 µL of a 10 mM stock solution from 1 mg of the substrate (MW: 793.91), you would use the following calculation:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 793.91 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 125.9 µL
-
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the substrate powder.
-
Vortex the solution thoroughly until the substrate is completely dissolved. A brief centrifugation may be necessary to collect all the solution at the bottom of the vial.
-
Aliquot the stock solution into smaller volumes in amber or foil-wrapped microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions
This protocol outlines the dilution of the stock solution to a final working concentration for use in a typical FXIa enzymatic assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay Buffer (e.g., Tris-based buffer with physiological pH and salt concentration)
-
Calibrated pipettes
-
96-well black microplate (for fluorescence assays)
Procedure:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution and keep it on ice, protected from light.
-
Determine the final desired working concentration of the substrate in your assay. For example, to prepare a 10 µM working solution.
-
Perform a serial dilution of the stock solution in the assay buffer. It is recommended to perform an intermediate dilution to ensure accuracy. For example, first dilute the 10 mM stock solution 1:100 in assay buffer to create a 100 µM intermediate solution.
-
Further dilute the intermediate solution to the final working concentration directly in the wells of the 96-well plate. For instance, to achieve a final concentration of 10 µM in a 100 µL final assay volume, add 10 µL of the 100 µM intermediate solution to 90 µL of the assay buffer containing the enzyme.
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
Visualization of Workflow and Signaling Pathway
Workflow for Preparing Working Solutions
Caption: Workflow for preparing this compound working solutions.
Enzymatic Cleavage of this compound by Factor XIa
Caption: Enzymatic cleavage of the substrate by Factor XIa.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Leu-Pro-Arg-Rh110-D-Pro Concentration in Factor XIa Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro in enzymatic assays, specifically targeting Factor XIa (FXIa).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its enzymatic target?
A1: this compound is a fluorogenic substrate used to measure the activity of the serine protease Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade. The substrate consists of a peptide sequence (D-Leu-Pro-Arg) recognized by FXIa, linked to a rhodamine 110 (Rh110) fluorophore. The other amine group of rhodamine 110 is blocked by a D-Proline residue, making it an asymmetric substrate. This ensures a single cleavage event, which simplifies kinetic analysis.
Q2: How does the this compound substrate work?
A2: The substrate is initially non-fluorescent. Upon cleavage of the amide bond between the arginine (Arg) residue and the rhodamine 110 molecule by active FXIa, the highly fluorescent rhodamine 110 is released. The increase in fluorescence intensity over time is directly proportional to the enzymatic activity of FXIa.
Q3: Why is it crucial to optimize the substrate concentration?
A3: Optimizing the substrate concentration is critical for obtaining accurate and reproducible kinetic data.
-
Substrate concentration below the Michaelis-Menten constant (Km): The reaction rate will be highly dependent on the substrate concentration, and the enzyme will not be saturated. This can lead to an underestimation of the enzyme's maximum velocity (Vmax).
-
Substrate concentration significantly above the Km: While this ensures the enzyme is saturated, excessively high concentrations can lead to issues such as the inner filter effect (where the substrate absorbs the excitation or emission light, leading to a non-linear fluorescence response) and potential substrate inhibition. High concentrations can also be wasteful and costly.
Q4: What is the Michaelis-Menten constant (Km) and why is it important?
A4: The Michaelis-Menten constant (Km) is the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). It is a measure of the affinity of the enzyme for its substrate; a lower Km indicates a higher affinity. Knowing the Km is essential for setting up enzyme assays under appropriate conditions, for example, for inhibitor screening.
Q5: What are the typical excitation and emission wavelengths for the cleaved rhodamine 110 fluorophore?
A5: The cleaved rhodamine 110 fluorophore has excitation and emission maxima of approximately 498 nm and 521 nm, respectively.[1]
Troubleshooting Guide
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Solution |
| Inactive Factor XIa | - Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles. - Verify enzyme activity with a known, potent substrate. - Ensure the assay buffer contains the necessary co-factors (e.g., Ca2+). |
| Sub-optimal Substrate Concentration | - The substrate concentration may be too low for the enzyme to generate a detectable signal. Perform a substrate titration experiment to determine the optimal concentration (see Experimental Protocols section). |
| Incorrect Assay Buffer Conditions | - Ensure the pH of the assay buffer is optimal for FXIa activity (typically around pH 7.4). - Check the ionic strength of the buffer; FXIa activity can be salt-dependent. |
| Presence of Inhibitors | - If using plasma or other biological samples, endogenous inhibitors may be present. Consider purifying the sample or using specific inhibitors for other proteases that might interfere. - Ensure no chelating agents (like EDTA) are present if Ca2+ is required for enzyme activity. |
| Incorrect Instrument Settings | - Verify that the fluorescence plate reader is set to the correct excitation and emission wavelengths for rhodamine 110 (Ex/Em ≈ 498/521 nm).[1] - Ensure the gain setting is appropriate to detect the signal without saturating the detector. |
Problem 2: High Background Fluorescence
| Possible Cause | Solution |
| Substrate Instability/Spontaneous Hydrolysis | - Prepare fresh substrate solutions for each experiment. - Protect the substrate from light to prevent photobleaching, which can sometimes lead to fluorescent products. - Store substrate stock solutions in small aliquots at -20°C or lower to minimize freeze-thaw cycles. |
| Contaminated Reagents | - Use high-purity water and reagents. - Filter-sterilize buffers to remove any potential microbial contamination that could contain proteases. |
| Autofluorescence of Assay Plate or Compounds | - Use black, opaque microplates designed for fluorescence assays to minimize background. - Test the autofluorescence of any test compounds or buffers at the assay wavelengths. |
Problem 3: Non-linear Reaction Progress Curves (Signal plateaus too quickly or decreases)
| Possible Cause | Solution |
| Substrate Depletion | - The initial substrate concentration is too low, and is being consumed rapidly. Use a higher substrate concentration or a lower enzyme concentration. Ideally, less than 10-15% of the substrate should be consumed during the initial linear phase of the reaction. |
| Enzyme Instability | - The enzyme may be losing activity over the course of the assay at the experimental temperature. Reduce the incubation time or perform the assay at a lower temperature. |
| Inner Filter Effect | - At high substrate or product concentrations, the fluorophore can absorb the excitation or emitted light, leading to a decrease in the detected signal. Dilute the sample or use a shorter pathlength cuvette/plate. |
| Photobleaching | - The fluorescent product is being destroyed by prolonged exposure to the excitation light. Reduce the intensity of the excitation light or the frequency of measurements. |
Quantitative Data Summary
Table 1: Kinetic Parameters for Factor XIa with a Peptide Substrate
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Factor XIa | Factor IX | 0.49 | 7.7 | 1.57 x 10⁷ | [2][3] |
Note: The Km value provided is for the physiological substrate Factor IX and serves as a general reference. The Km for the synthetic substrate this compound should be determined experimentally.
Table 2: Recommended Concentration Ranges for FXIa Assays
| Component | Typical Concentration Range | Notes |
| Factor XIa | 0.1 - 10 nM | The optimal concentration depends on the substrate concentration and the desired signal window. Should be determined experimentally. |
| This compound | 0.5 - 2 x Km (for Vmax determination) | A wider range (e.g., 0.1 to 10 x Km) should be tested to determine the Km. |
Experimental Protocols
Protocol 1: Determination of Optimal Factor XIa Concentration
Objective: To find the concentration of FXIa that yields a linear increase in fluorescence over a desired time period with a fixed, saturating concentration of the substrate.
Materials:
-
Purified Factor XIa
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.4)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in Assay Buffer to a working concentration (e.g., 20 µM, assuming a Km in the low micromolar range).
-
Prepare serial dilutions of Factor XIa in Assay Buffer. A suggested starting range is from 100 nM down to 0.1 nM.
-
In the microplate, add the diluted FXIa solutions to triplicate wells.
-
Add an equal volume of the substrate working solution to all wells to initiate the reaction. The final substrate concentration should be well above the expected Km.
-
Immediately place the plate in the fluorescence reader pre-set to the appropriate excitation and emission wavelengths (Ex/Em ≈ 498/521 nm) and the desired reaction temperature (e.g., 37°C).
-
Monitor the fluorescence intensity kinetically for at least 30 minutes, taking readings every 1-2 minutes.
-
Plot the initial reaction rate (the slope of the linear portion of the fluorescence vs. time curve) against the FXIa concentration.
-
Select an FXIa concentration that falls within the linear range of this plot for subsequent experiments.
Protocol 2: Determination of the Michaelis-Menten Constant (Km) for this compound
Objective: To determine the Km and Vmax of FXIa for the this compound substrate.
Materials:
-
Same as Protocol 1.
Procedure:
-
Use the optimal FXIa concentration determined in Protocol 1.
-
Prepare serial dilutions of the this compound substrate in Assay Buffer. A suggested starting range is from 100 µM down to 0.1 µM.
-
In the microplate, add the diluted substrate solutions to triplicate wells.
-
Add an equal volume of the optimized FXIa working solution to all wells to initiate the reaction.
-
Immediately place the plate in the fluorescence reader and monitor the reaction kinetically as described in Protocol 1.
-
Calculate the initial reaction rates for each substrate concentration.
-
Plot the initial reaction rate (v) versus the substrate concentration ([S]).
-
To determine Km and Vmax, fit the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, use a linear transformation such as the Lineweaver-Burk plot (1/v vs. 1/[S]).
Visualizations
Caption: Workflow for optimizing enzyme and substrate concentrations.
Caption: Cleavage of the fluorogenic substrate by Factor XIa.
References
reducing background fluorescence with D-Leu-Pro-Arg-Rh110-D-Pro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorogenic substrate primarily used for the detection of Factor XIa (FXIa) activity.[1][2][3][4] It consists of a peptide sequence (D-Leu-Pro-Arg) linked to the fluorophore Rhodamine 110 (Rh110) and capped with a D-Proline (D-Pro).[4] In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide chain by an active enzyme like FXIa, the highly fluorescent Rhodamine 110 is released, leading to a measurable increase in fluorescence intensity.[1][2][3]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the stability and integrity of the substrate, it is crucial to store it correctly. For long-term storage, the powdered form of this compound should be kept at -80°C, sealed, and protected from moisture and light.[1]
Q3: What are the excitation and emission wavelengths for the cleaved Rhodamine 110?
A3: Rhodamine 110, the fluorescent product of the enzymatic reaction, has an excitation maximum of approximately 492 nm and an emission maximum of around 529 nm.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly impact the accuracy and sensitivity of your assay. Below are common causes and their respective solutions.
| Potential Cause | Recommended Solution |
| Substrate Degradation | Ensure the substrate is stored under the recommended conditions (-80°C, protected from light and moisture) to prevent spontaneous hydrolysis.[1] Prepare fresh substrate solutions for each experiment. |
| Reagent Impurities | Use high-purity substrate (>98%). Lower purity batches may contain free, highly fluorescent Rhodamine 110. Ensure all other reagents, including buffers and solvents, are of high quality and free of fluorescent contaminants. |
| Non-Specific Binding | The fluorescent substrate or its cleaved product may adhere to the surfaces of your experimental vessel (e.g., microplate wells). Consider using non-binding surface (NBS) plates. Pre-incubating wells with a blocking agent like Bovine Serum Albumin (BSA) can also help prevent non-specific adherence. |
| Sample Autofluorescence | Biological samples (e.g., cell lysates, plasma) can contain endogenous fluorescent molecules. Run a "sample only" control (without the this compound substrate) to quantify the level of autofluorescence and subtract this value from your experimental readings. |
| Sub-optimal Assay Conditions | Incorrect buffer pH, ionic strength, or the presence of interfering substances can contribute to high background. Optimize these parameters for your specific enzyme and assay. |
| Prolonged Incubation Times | Excessively long incubation periods can lead to non-enzymatic substrate degradation or increased non-specific signal. Determine the optimal incubation time that provides a good signal-to-noise ratio without significantly increasing the background. |
Experimental Protocols
General Protocol for Factor XIa Activity Assay
This protocol provides a general workflow for measuring Factor XIa activity. Optimal concentrations and incubation times should be determined empirically for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4).
-
Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Enzyme Solution: Prepare a solution of Factor XIa in the assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add the Factor XIa solution to the appropriate wells.
-
Include a "no enzyme" control (buffer only) to determine the background fluorescence from the substrate alone.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period.
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~490 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from the values obtained for the experimental wells.
-
Plot the fluorescence intensity against time to determine the reaction rate.
-
Visualizations
Signaling Pathway of this compound Cleavage
References
Technical Support Center: FXIa Assay Troubleshooting
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting poor signal in Factor XIa (FXIa) assays. The following question-and-answer format directly addresses common issues to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my fluorescent/colorimetric signal weak or absent?
A weak or non-existent signal is a common issue that can stem from several factors, from reagent preparation to instrument settings.
Possible Causes & Solutions:
-
Incorrect Reagent Preparation or Storage: Reagents that are improperly stored or prepared can lose activity.[1] Always follow the manufacturer's instructions for storage and reconstitution of enzymes, substrates, and buffers. Enzymes should typically be kept on ice when not in use.[1]
-
Suboptimal Assay Conditions: Temperature and pH can significantly impact enzyme activity. Ensure your assay buffer is at the recommended pH (typically pH 7.4 for FXIa assays) and the reaction is incubated at the specified temperature (often 37°C).[2][3]
-
Low Enzyme Concentration/Activity: The FXIa may have low activity due to degradation. It's crucial to use an enzyme from a reputable supplier and handle it according to the datasheet. Consider running a positive control with a known active FXIa to verify your enzyme's viability.
-
Insufficient Substrate Concentration: If the substrate concentration is too low, the rate of the reaction will be limited, resulting in a weak signal. It may be necessary to optimize the substrate concentration.[4]
-
Incorrect Wavelength Settings: Ensure your plate reader is set to the correct excitation and emission wavelengths for your specific fluorogenic or chromogenic substrate.[1][5] For example, for a substrate releasing AMC (7-Amino-4-methylcoumarin), the excitation is typically around 360-380 nm and emission is around 440-460 nm.
-
Plate Type: Using the wrong type of microplate can significantly dampen your signal. For fluorescence assays, use black plates to minimize background, and for absorbance assays, use clear plates.[1][6]
Q2: My background signal is too high. What can I do to reduce it?
High background can mask your true signal and reduce the dynamic range of your assay.
Possible Causes & Solutions:
-
Substrate Autohydrolysis: Some substrates can spontaneously hydrolyze over time, leading to a high background signal. Prepare the substrate solution fresh and add it to the wells just before reading.
-
Contaminated Reagents: Contamination in your buffer, enzyme, or substrate solutions can lead to a high background. Use high-purity water and reagents, and filter-sterilize your buffers if necessary.
-
Well-to-Well Contamination: Be careful during pipetting to avoid cross-contamination between wells.
-
Inappropriate Plate Color: For fluorescence assays, using clear plates can lead to high background due to light scattering and bleed-through from adjacent wells. Always use black, opaque plates for fluorescence measurements.[6]
Q3: My results are not reproducible. What are the potential sources of variability?
Inconsistent results can be frustrating and call into question the validity of your data.
Possible Causes & Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.[1] Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Inconsistent Incubation Times: Small variations in incubation times, especially for kinetic assays, can lead to significant differences in results. Use a multichannel pipette or an automated liquid handler to ensure all reactions are started and stopped simultaneously.
-
Temperature Fluctuations: Maintaining a constant and uniform temperature across the microplate during incubation is critical for consistent enzyme activity.[3] Use an incubator or water bath designed for microplates.[1]
-
Reagent Instability: Some reagents may degrade over the course of an experiment. Prepare fresh reagents as needed and avoid repeated freeze-thaw cycles of enzymes and substrates.[7]
-
Improper Mixing: Inadequate mixing of reagents in the wells can lead to non-uniform reactions. Gently tap the plate or use an orbital shaker to ensure thorough mixing.[1]
Experimental Protocols & Data
Recommended Reagent Concentrations and Conditions
The following table provides typical concentration ranges and conditions for FXIa assays. These should be optimized for your specific experimental setup.
| Parameter | Recommended Range/Condition | Notes |
| FXIa Concentration | 0.1 - 10 nM | The optimal concentration will depend on the substrate and assay duration.[8] |
| Substrate Concentration | 10 - 200 µM | Should be at or above the Km for the enzyme.[9][10] |
| Buffer | 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 | May also contain BSA and a detergent like Tween 20 to prevent non-specific binding.[9] |
| Temperature | 25°C or 37°C | 37°C is often used to mimic physiological conditions.[2] |
| Incubation Time | 15 - 120 minutes | Depends on the enzyme and substrate concentrations. |
Protocol: Standard FXIa Activity Assay
-
Prepare Reagents:
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.02% Tween 20, pH 7.4).[9]
-
Dilute the FXIa enzyme and substrate to their final working concentrations in the assay buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
Add 50 µL of the FXIa enzyme solution to each well of a 96-well black microplate.
-
Include wells with buffer only as a background control.
-
-
Initiate Reaction:
-
Add 50 µL of the substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.
-
-
Signal Detection:
-
Measure the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.
-
Visual Guides
FXIa Signaling Pathway
The following diagram illustrates the role of FXIa in the intrinsic pathway of the coagulation cascade.
Caption: Intrinsic pathway of coagulation highlighting the role of FXIa.
Experimental Workflow for FXIa Assay
This diagram outlines the typical steps involved in performing an FXIa activity assay.
Caption: A typical workflow for an in vitro FXIa enzyme activity assay.
Troubleshooting Logic Diagram
This flowchart provides a logical approach to diagnosing the cause of a poor signal in your FXIa assay.
Caption: A decision tree for troubleshooting poor signal in FXIa assays.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. coachrom.com [coachrom.com]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Characterization of Novel Forms of Coagulation Factor XIa: INDEPENDENCE OF FACTOR XIa SUBUNITS IN FACTOR IX ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AID 846 - Factor XIa 1536 HTS Dose Response Confirmation - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Role of Factor XIa (FXIa) Catalytic Domain Exosite Residues in Substrate Catalysis and Inhibition by the Kunitz Protease Inhibitor Domain of Protease Nexin 2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rhodamine 110 Assays
Welcome to the Technical Support Center for Rhodamine 110 assays. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a Rhodamine 110 assay and what are its advantages?
A Rhodamine 110 (R110) assay is a fluorescence-based method used to measure the activity of various enzymes, particularly proteases.[1] The assay utilizes a substrate consisting of a specific peptide sequence linked to the R110 fluorophore. In its conjugated form, the substrate is non-fluorescent. Upon enzymatic cleavage of the peptide, the highly fluorescent Rhodamine 110 is released, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1]
Advantages of R110-based substrates include:
-
Higher Sensitivity: Rhodamine 110 possesses a high extinction coefficient and quantum yield, resulting in a significantly brighter signal compared to other fluorophores like AMC (7-amino-4-methylcoumarin), with up to 300-fold higher sensitivity.[1][2][3]
-
Longer Wavelengths: R110 has excitation and emission wavelengths in the visible spectrum (approx. 490 nm and 530 nm, respectively), which minimizes interference from the autofluorescence of biological molecules and test compounds that often occurs at shorter wavelengths.[1][4]
-
pH Insensitivity: The fluorescence of Rhodamine 110 is stable over a broad pH range (typically pH 4 to 10), offering greater flexibility in assay buffer conditions.[1]
Q2: What is the difference between symmetric and asymmetric Rhodamine 110 substrates?
Rhodamine 110 has two amino groups that can be conjugated to peptide substrates, leading to two types of derivatives:
-
Symmetric Substrates: Both amino groups of R110 are linked to identical peptide sequences.[3] Cleavage of the first peptide results in a significant fluorescence increase, but the molecule can undergo a second cleavage, which can complicate kinetic analysis.[2][3]
-
Asymmetric Substrates: One amino group of R110 is conjugated to the target peptide sequence, while the other is blocked by a non-cleavable group (e.g., D-proline).[2][3] This design ensures that the reaction terminates after a single cleavage event, simplifying enzyme kinetics.[1][2]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is a common issue that significantly reduces the signal-to-noise ratio. The following sections address specific causes and provide solutions.
Issue 1: Substrate Instability and Spontaneous Hydrolysis
Q: My negative control wells (without enzyme) show high fluorescence. What could be the cause?
A: This is often due to the presence of free Rhodamine 110 in your assay wells, which can result from substrate degradation or impurity.
Causes:
-
Spontaneous Hydrolysis: The substrate may be unstable in the assay buffer and hydrolyze over time, releasing free R110.[1]
-
Improper Storage: Incorrect storage of the substrate can lead to its degradation.[1][5] Stock solutions should be stored in anhydrous DMSO at -20°C and protected from light.[1][5]
-
Reagent Impurity: The substrate stock may be of low purity (>98% purity is recommended) and contain contaminating free R110.[5]
Solutions & Experimental Protocols:
-
Protocol for Testing Substrate Stability:
-
Prepare your standard assay buffer.
-
Add the Rhodamine 110 substrate to the buffer at the final assay concentration.
-
Incubate this mixture under the same conditions as your experiment (e.g., 37°C, protected from light).
-
Measure the fluorescence at regular intervals over the course of your planned experiment duration.
-
A significant increase in fluorescence over time indicates substrate instability.
-
-
Best Practices for Reagent Handling:
Troubleshooting Workflow for High Background
Caption: A step-by-step workflow for diagnosing and resolving high background fluorescence.
Issue 2: Autofluorescence from Assay Components
Q: I observe high background even with a stable substrate. What are other potential sources of background fluorescence?
A: Autofluorescence from media, cells, or the microplates themselves can contribute to high background noise.[6]
| Source of Autofluorescence | Description | Recommended Solution |
| Cell Culture Medium | Components like phenol red and serum supplements (e.g., FBS) are inherently fluorescent.[6] | Switch to a phenol red-free medium for the assay. If possible, replace the medium with a low-fluorescence buffer like PBS during the measurement.[6] |
| Cellular Autofluorescence | Endogenous molecules within cells, such as NADH and flavins, naturally fluoresce.[6] This is a more significant issue in cell-based assays. | Include an "unstained cell" control to quantify the level of cellular autofluorescence and subtract this value from your measurements.[6] |
| Assay Plates | Standard polystyrene or other plastic plates can exhibit autofluorescence.[6] | Use black, clear-bottom microplates, which are designed to minimize background fluorescence and reduce light scatter.[6] |
| Fixatives (for cell-based assays) | Aldehyde-based fixatives like formaldehyde (B43269) can induce autofluorescence.[6] | Minimize fixation time or consider alternative fixatives such as ice-cold methanol.[6] |
Troubleshooting Guide: Low Signal
A weak or non-existent signal can be equally problematic. This section addresses common causes of low signal intensity.
Issue 1: Suboptimal Reagent Concentrations
Q: The fluorescence signal in my positive control wells is very low. How can I improve it?
A: The concentrations of both the enzyme and the substrate are critical for a robust signal.
Causes:
-
Low Enzyme Concentration/Activity: The amount of active enzyme may be insufficient to generate a strong signal within the assay timeframe.
-
Incorrect Substrate Concentration: If the substrate concentration is too low, it can limit the reaction rate. Conversely, excessively high concentrations can lead to substrate inhibition.[1]
Solutions & Experimental Protocols:
-
Protocol for Enzyme Titration:
-
Prepare serial dilutions of your enzyme in the assay buffer.
-
Set up reactions in a 96-well plate with a fixed, non-limiting concentration of the Rhodamine 110 substrate.
-
Include a no-enzyme control.
-
Incubate the plate at the optimal temperature for the enzyme, protected from light.
-
Measure fluorescence over time.
-
Plot the initial reaction rate against the enzyme concentration to determine the optimal concentration that provides a strong linear response.
-
-
Protocol for Substrate Titration:
-
Prepare serial dilutions of the Rhodamine 110 substrate.
-
Set up reactions with a fixed, optimal concentration of the enzyme.
-
Measure the initial reaction rates for each substrate concentration.
-
Plot the initial rate versus the substrate concentration to determine the Michaelis-Menten constant (Km). A good starting point for the assay is a substrate concentration at or near the Km value.[1]
-
| Parameter | Effect on Signal | Recommendation |
| Enzyme Concentration | Higher concentration generally leads to a stronger signal. | Titrate to find a concentration that gives a robust signal within the linear range of the instrument. |
| Substrate Concentration | Should be optimized based on the enzyme's Km value. | Perform a substrate titration to find the optimal concentration for the best signal-to-noise ratio.[1] |
| Incubation Time | Signal increases over time as more substrate is cleaved. | Optimize the incubation time to be within the linear range of the reaction.[1] |
Enzyme Activity Assay Workflow
Caption: General workflow for a Rhodamine 110-based enzyme activity assay.
Issue 2: Inappropriate Instrument Settings
Q: My signal is still weak even after optimizing reagent concentrations. Could the instrument be the issue?
A: Yes, non-optimized settings on your fluorescence plate reader can lead to a weak signal.
Solutions:
-
Check Filters: Ensure you are using the correct excitation and emission filters for Rhodamine 110 (typically around 490 nm for excitation and 530 nm for emission).[1]
-
Optimize Gain: The gain setting on the instrument controls the sensitivity of the detector. Increase the gain to amplify the signal, but be careful not to saturate the detector, which would clip the top of your signal range. Perform a reading on your highest expected signal to set the optimal gain.[1]
-
Read from the Bottom: For adherent cell-based assays in clear-bottom plates, ensure the reader is set to read from the bottom to minimize signal loss through the media.
This technical support guide provides a starting point for troubleshooting and optimizing your Rhodamine 110 assays. For more specific issues, please consult your reagent and instrument manuals.
References
Technical Support Center: D-Leu-Pro-Arg-Rh110-D-Pro
Welcome to the technical support center for the fluorogenic Factor XIa (FXIa) substrate, D-Leu-Pro-Arg-Rh110-D-Pro. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful application of this substrate in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly sensitive fluorogenic substrate for the serine protease, Factor XIa (FXIa). The substrate consists of a peptide sequence (D-Leu-Pro-Arg) covalently linked to the fluorophore Rhodamine 110 (Rh110). In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide by FXIa, the highly fluorescent Rhodamine 110 is released, resulting in a significant increase in fluorescence intensity.[1][2][3][4][5][6][7][8][9][10] The D-Pro residue at the C-terminus enhances the substrate's stability against degradation by other proteases.
Q2: What are the spectral properties of the cleaved Rhodamine 110?
A2: The liberated Rhodamine 110 fluorophore has an excitation maximum of approximately 500 nm and an emission maximum of around 522 nm, appearing as green fluorescence.[7][11]
Q3: How should I store and handle the this compound substrate?
A3: For optimal performance and stability, it is recommended to store the lyophilized substrate at -20°C, protected from light. When preparing stock solutions, use a high-quality anhydrous solvent such as DMSO or DMF.[3] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store these aliquots at -20°C or lower.[3]
Q4: What are the primary causes of photobleaching and how can I prevent it?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[12] This leads to a diminished fluorescent signal. Key strategies to prevent photobleaching include:
-
Minimizing Exposure: Reduce the intensity and duration of the excitation light. Use neutral density filters to decrease illumination power.[13]
-
Using Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[13][14]
-
Optimizing Imaging Buffer: The composition of your imaging buffer can significantly impact fluorophore stability.[15][16][17]
-
Choosing the Right Equipment: Utilize sensitive detectors that require less excitation energy.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | Substrate instability or spontaneous hydrolysis. | Prepare fresh substrate solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Contamination with other proteases. | Use sterile, high-purity reagents and disposable labware. | |
| Autofluorescence of samples or buffers. | Run appropriate controls (e.g., buffer only, substrate only) to identify the source of autofluorescence. | |
| Weak or No Signal | Inactive FXIa enzyme. | Ensure proper storage and handling of the enzyme. Run a positive control with a known active enzyme. |
| Suboptimal substrate concentration. | Titrate the substrate concentration to find the optimal working range for your assay. | |
| Incorrect instrument settings. | Verify that the excitation and emission wavelengths on your fluorometer or microscope are set correctly for Rhodamine 110 (Ex: ~500 nm, Em: ~522 nm). | |
| Rapid Signal Fading (Photobleaching) | Excessive excitation light intensity. | Reduce the laser power or illumination intensity to the lowest level that provides a detectable signal. |
| Prolonged exposure time. | Use the shortest possible exposure time for image acquisition. | |
| Absence of antifade reagent. | Use a commercial antifade mounting medium or an imaging buffer with antifade components. |
Data Presentation
Quantitative Comparison of Green Fluorophore Photostability
| Fluorophore | Photobleaching Quantum Yield (Φb) | Relative Photostability |
| Rhodamine 110 | ~10⁻⁶ - 10⁻⁷ | High |
| Alexa Fluor 488 | ~3 x 10⁻⁶ | High |
| FITC (Fluorescein) | ~3-5 x 10⁻⁵ | Low |
| eGFP | ~10⁻⁴ - 10⁻⁵ | Moderate |
Note: Photobleaching quantum yields can be influenced by the local environment, including the solvent, pH, and presence of oxidizing or reducing agents.
Efficacy of Commercial Antifade Reagents
The choice of antifade reagent can significantly impact the photostability of Rhodamine 110. The following table summarizes the general effectiveness of common antifade reagents for rhodamine-based dyes.
| Antifade Reagent | Key Component(s) | General Efficacy for Rhodamines | Notes |
| ProLong Gold / ProLong Diamond | Proprietary | Excellent | Provides high photostability with minimal quenching of the initial fluorescence signal.[18] |
| Vectashield | p-Phenylenediamine (PPD) | Very Good | Highly effective, but may cause initial quenching of fluorescence and is not compatible with all cyanine (B1664457) dyes.[14] |
| SlowFade Gold / SlowFade Diamond | Proprietary | Excellent | Offers strong protection against photobleaching across the visible spectrum.[17] |
| n-Propyl gallate (NPG) | n-Propyl gallate | Good | A common component in homemade antifade recipes.[14] |
Experimental Protocols
General Protocol for FXIa Activity Assay using this compound
This protocol provides a general framework for a 96-well plate-based kinetic assay. Optimization of enzyme and substrate concentrations, as well as incubation times, is recommended for specific experimental conditions.
Materials:
-
This compound substrate
-
Purified active Factor XIa
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with CaCl₂)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the substrate stock solution in Assay Buffer to the desired working concentration.
-
Prepare a series of dilutions of FXIa in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the diluted FXIa solutions to the respective wells. For a no-enzyme control, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the substrate working solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) with excitation at ~500 nm and emission at ~522 nm.
-
-
Data Analysis:
-
Determine the reaction rate (V₀) from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the no-enzyme control from all measurements.
-
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Spectrum [Rhodamine 110] | AAT Bioquest [aatbio.com]
- 8. This compound TFA_TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. A Comparison of the Emission Efficiency of Four Common Green Fluorescence Dyes after Internalization into Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bidc.ucsf.edu [bidc.ucsf.edu]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. thermofisher.com [thermofisher.com]
enzyme concentration optimization for D-Leu-Pro-Arg-Rh110-D-Pro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro, particularly for optimizing enzyme concentration in assays involving Factor XIa (FXIa).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a sensitive fluorogenic substrate designed for the detection of Factor XIa (FXIa) activity.[1][2][3][4] It consists of a peptide sequence (D-Leu-Pro-Arg) linked to the Rhodamine 110 (Rh110) fluorophore, which is flanked by a D-Pro residue. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the peptide by FXIa, the highly fluorescent Rh110 is released, and the resulting increase in fluorescence intensity is directly proportional to the enzyme's activity.
Q2: What is the role of Factor XIa in biological systems?
A2: Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[5] It is activated from its zymogen form, Factor XI, and proceeds to activate Factor IX. This amplification step is critical for the generation of thrombin, which ultimately leads to the formation of a stable fibrin (B1330869) clot.
Q3: Why is optimizing the enzyme concentration crucial for my assay?
A3: Optimizing the enzyme concentration is a critical step to ensure the reliability and accuracy of your kinetic data. If the enzyme concentration is too low, the fluorescent signal may be weak and difficult to distinguish from the background. Conversely, if the concentration is too high, the substrate may be consumed too rapidly, leading to a non-linear reaction rate that does not accurately reflect the initial velocity of the reaction. The goal is to find a concentration that yields a steady, linear increase in fluorescence over a reasonable time frame.
Q4: What are the recommended excitation and emission wavelengths for Rhodamine 110?
A4: For Rhodamine 110, the recommended excitation wavelength is approximately 490 nm, and the emission wavelength is around 520 nm. It is advisable to confirm the optimal settings for your specific microplate reader or fluorometer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Instability/Spontaneous Hydrolysis: The substrate may be degrading non-enzymatically. | - Prepare fresh substrate solutions for each experiment. - Avoid repeated freeze-thaw cycles of the substrate stock. Store aliquots protected from light at -20°C or below. |
| 2. Contaminated Reagents: Buffers or other assay components may be contaminated with proteases. | - Use high-purity, sterile reagents and labware. - Filter-sterilize buffers if necessary. | |
| 3. Autofluorescence: Assay components or test compounds may be inherently fluorescent. | - Screen all reagents and compounds for intrinsic fluorescence at the assay wavelengths. - If a compound is autofluorescent, its signal can be subtracted, but this may reduce assay sensitivity. | |
| Low or No Fluorescent Signal | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | - Ensure the enzyme has been stored at the correct temperature and handled according to the manufacturer's instructions. - Run a positive control with a known active enzyme to verify assay setup. |
| 2. Suboptimal Enzyme Concentration: The enzyme concentration may be too low to generate a detectable signal. | - Perform an enzyme titration to determine the optimal concentration (see Experimental Protocols section). | |
| 3. Incorrect Instrument Settings: The fluorometer may not be set to the correct excitation and emission wavelengths. | - Verify the instrument settings are appropriate for Rhodamine 110 (Excitation ~490 nm, Emission ~520 nm). | |
| Non-Linear or Erratic Results | 1. Substrate Depletion: The enzyme concentration may be too high, leading to rapid consumption of the substrate. | - Reduce the enzyme concentration to ensure the reaction rate is linear for the duration of the measurement. |
| 2. Inner Filter Effect: At high substrate or product concentrations, the excitation or emission light can be absorbed, leading to a non-linear response. | - Dilute the sample or use a lower substrate concentration. | |
| 3. Pipetting Errors: Inaccurate pipetting can lead to inconsistent results. | - Use calibrated pipettes and ensure proper mixing of reagents in each well. Prepare a master mix for the reaction components where possible.[6] |
Experimental Protocols
Protocol for Optimizing Factor XIa Concentration
This protocol provides a step-by-step guide to determine the optimal concentration of Factor XIa for your assay using the this compound substrate.
Materials:
-
Active Factor XIa
-
This compound substrate
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a Substrate Working Solution: Dissolve the this compound substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in Assay Buffer to a working concentration that is not limiting (a concentration at or above the expected Km is a good starting point).
-
Prepare Serial Dilutions of Factor XIa: Prepare a series of dilutions of your Factor XIa stock solution in Assay Buffer. The concentration range should be broad enough to identify a linear response. A suggested starting range could be from 0.1 nM to 100 nM, but this may need to be adjusted based on the specific activity of your enzyme preparation.
-
Set Up the Assay Plate:
-
Add Assay Buffer to all wells that will be used.
-
Add the serially diluted Factor XIa solutions to the appropriate wells.
-
Include "no enzyme" control wells containing only Assay Buffer to measure background fluorescence.
-
Include "substrate only" control wells containing the substrate working solution and Assay Buffer to check for spontaneous hydrolysis.
-
-
Initiate the Reaction: Add the substrate working solution to all wells to start the enzymatic reaction. Ensure thorough mixing.
-
Measure Fluorescence: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for Rhodamine 110. Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes).
-
Analyze the Data:
-
For each Factor XIa concentration, plot the fluorescence intensity against time.
-
Determine the initial reaction rate (velocity) for each concentration by calculating the slope of the linear portion of the curve.
-
Plot the initial reaction rate against the Factor XIa concentration.
-
-
Determine the Optimal Enzyme Concentration: The optimal Factor XIa concentration will be within the linear range of the plot of reaction rate versus enzyme concentration and will provide a robust signal well above the background.
Data Presentation
The results of your enzyme concentration optimization can be summarized in the following table. This will allow for easy comparison and determination of the optimal concentration for your future experiments.
| Factor XIa Concentration (nM) | Initial Reaction Rate (RFU/s) | Signal-to-Background Ratio |
| 0 (No Enzyme Control) | 1.0 | |
| [Concentration 1] | ||
| [Concentration 2] | ||
| [Concentration 3] | ||
| [Concentration 4] | ||
| [Concentration 5] | ||
| [Concentration 6] |
RFU/s = Relative Fluorescence Units per second
Visualizations
Factor XIa in the Intrinsic Coagulation Pathway
The following diagram illustrates the position of Factor XIa in the intrinsic pathway of the blood coagulation cascade.
Caption: Role of Factor XIa in the intrinsic coagulation cascade.
Experimental Workflow for Enzyme Concentration Optimization
This workflow outlines the logical steps for determining the optimal enzyme concentration for your assay.
Caption: Workflow for optimizing enzyme concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of Novel Forms of Coagulation Factor XIa: INDEPENDENCE OF FACTOR XIa SUBUNITS IN FACTOR IX ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
Technical Support Center: D-Leu-Pro-Arg-Rh110-D-Pro in Factor XIa Kinetic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro in kinetic assays with Factor XIa (FXIa).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly specific and sensitive fluorogenic substrate for the serine protease Factor XIa (FXIa). It consists of a peptide sequence (D-Leu-Pro-Arg) that is recognized and cleaved by FXIa. This peptide is conjugated to the fluorophore Rhodamine 110 (Rh110). To enhance substrate stability and ensure single-site cleavage, the C-terminus of Rhodamine 110 is blocked with a D-Proline (D-Pro) residue. In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond between Arginine (Arg) and Rhodamine 110 by active FXIa, the highly fluorescent Rhodamine 110 is released. The increase in fluorescence intensity is directly proportional to the enzymatic activity of FXIa.
Q2: What are the optimal excitation and emission wavelengths for the cleaved Rhodamine 110 product?
A2: The liberated Rhodamine 110 fluorophore has an optimal excitation wavelength of approximately 498 nm and an emission wavelength of around 521 nm. It is recommended to confirm the optimal wavelengths on your specific plate reader.
Q3: How should the this compound substrate be stored?
A3: For long-term storage, the lyophilized substrate should be stored at -20°C or colder, protected from light and moisture. Once reconstituted in a suitable solvent such as DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or colder.
Q4: Can this substrate be used for inhibitor screening?
A4: Yes, this compound is well-suited for high-throughput screening (HTS) of FXIa inhibitors. The "turn-on" fluorescent signal provides a robust and sensitive assay window for identifying compounds that modulate FXIa activity.
Kinetic Parameter Variations
While the specific kinetic parameters (Km, Vmax, kcat) for the cleavage of this compound by Factor XIa are not consistently reported across publicly available literature, the following table provides a template for organizing such data and includes illustrative values for similar serine protease substrates to serve as a reference. Researchers should determine these parameters empirically for their specific assay conditions.
| Parameter | Illustrative Value Range | Description |
| Km (Michaelis Constant) | 10 - 100 µM | Substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. |
| Vmax (Maximum Velocity) | Relative Fluorescence Units (RFU)/min | The maximum rate of the reaction when the enzyme is saturated with the substrate. This value is dependent on the enzyme concentration and assay conditions. |
| kcat (Turnover Number) | s⁻¹ | The number of substrate molecules converted to product per enzyme molecule per second. |
| kcat/Km (Catalytic Efficiency) | M⁻¹s⁻¹ | A measure of the overall efficiency of the enzyme. It reflects both the binding affinity and the catalytic activity. |
Experimental Protocols
Detailed Methodology for a Factor XIa Fluorogenic Assay
This protocol provides a general framework for determining FXIa activity using this compound. It is recommended to optimize reagent concentrations and incubation times for your specific experimental setup.
Materials:
-
Human Factor XIa (active enzyme)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)
-
DMSO (for substrate and compound dilution)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with appropriate filters for Ex/Em = ~498/521 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in DMSO (e.g., 10 mM).
-
Dilute the FXIa enzyme to the desired working concentration in cold assay buffer. Keep the enzyme on ice.
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the final desired concentration (e.g., 2X the final assay concentration). Protect from light.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 50 µL of the FXIa enzyme working solution.
-
Inhibitor/Compound Wells: Add 40 µL of the FXIa enzyme working solution and 10 µL of the test compound at various concentrations.
-
No Enzyme Control (Blank): Add 50 µL of assay buffer.
-
No Substrate Control: Add 50 µL of the FXIa enzyme working solution.
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to all wells. For the "No Substrate Control," add 50 µL of assay buffer.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity (in RFU) at kinetic mode for a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of ~498 nm and an emission wavelength of ~521 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "No Enzyme Control" wells) from all other readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, calculate the percent inhibition relative to the "No Inhibitor" control.
-
Troubleshooting Guide
Issue 1: High Background Fluorescence
-
Question: My negative control wells (without enzyme) show a high fluorescent signal. What could be the cause?
-
Answer:
-
Substrate Instability: The substrate may be degrading spontaneously. Prepare fresh substrate solutions for each experiment and avoid repeated freeze-thaw cycles. Store aliquots protected from light.
-
Contaminated Reagents: The assay buffer or other reagents may be contaminated with proteases. Use high-purity, sterile reagents.
-
Autofluorescence: Components in your test compounds or sample matrix may be inherently fluorescent. Test the fluorescence of all components separately.
-
Issue 2: Low or No Signal
-
Question: I am not observing a significant increase in fluorescence in my positive control wells. What should I check?
-
Answer:
-
Inactive Enzyme: The FXIa may have lost activity due to improper storage or handling. Ensure the enzyme is stored correctly and kept on ice during the experiment. Run a known positive control if available.
-
Incorrect Wavelengths: Verify that the excitation and emission wavelengths on the plate reader are correctly set for Rhodamine 110.
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for FXIa activity. Consult the literature for the enzyme's optimal conditions.
-
Issue 3: Non-linear Reaction Progress Curves
-
Question: The rate of my enzymatic reaction is not linear over time. What does this indicate?
-
Answer:
-
Substrate Depletion: If the enzyme concentration is too high, the substrate may be rapidly consumed, leading to a plateau in the signal. Reduce the enzyme concentration or monitor the reaction for a shorter duration to ensure you are measuring the initial velocity.
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay. Ensure the assay conditions are not denaturing the enzyme.
-
Inner Filter Effect: At high substrate or product concentrations, the fluorescent signal can be quenched. Dilute your samples if necessary.
-
Visualizations
Caption: Workflow of the Factor XIa enzymatic reaction with the this compound substrate.
Caption: A decision tree for troubleshooting common issues in fluorogenic protease assays.
Validation & Comparative
A Comparative Guide to FXIa Substrates for Researchers
For researchers and professionals in drug development, the selection of an appropriate substrate is critical for the accurate assessment of Factor XIa (FXIa) activity. This guide provides a detailed comparison of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro and other commercially available FXIa substrates. The comparative analysis is supported by experimental data and detailed protocols to assist in making an informed decision for your research needs.
Introduction to FXIa and its Substrates
Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation. Its activity is a key target for the development of novel antithrombotic agents. The enzymatic activity of FXIa is commonly assayed using synthetic substrates that, upon cleavage, produce a detectable signal, either chromogenic or fluorogenic.
This compound is a fluorogenic substrate designed for the detection of FXIa activity. It consists of a peptide sequence (D-Leu-Pro-Arg) linked to the fluorophore Rhodamine 110 (Rh110), with a D-Pro residue blocking the second amino group of the rhodamine molecule. This asymmetric design ensures a single cleavage event, simplifying kinetic analysis. Cleavage of the bond between Arginine and the fluorophore by FXIa results in a significant increase in fluorescence intensity, providing a sensitive measure of enzyme activity.
While this compound is a recognized substrate for FXIa, a direct quantitative comparison of its kinetic parameters (Km, kcat, and kcat/Km) with other substrates is challenging due to the limited availability of this specific data in the public domain. However, a comparative analysis with other well-characterized FXIa substrates can provide valuable insights into its potential performance.
Comparative Analysis of FXIa Substrates
To provide a comprehensive overview, this section compares the kinetic parameters of several known FXIa substrates. The data presented in the table below has been compiled from various scientific publications.
| Substrate | Type | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Fluorophore/Chromophore |
| SMXI19 | Fluorogenic | N/A | N/A | 247,000 ± 5,000 | ACC |
| SMXI5 | Fluorogenic | N/A | N/A | N/A | ACC |
| Ac-Nle-Thr-Pro-Lys-ACC | Fluorogenic | 125 ± 13 | 33.7 ± 2.7 | 269,600 | ACC |
| Ac-Leu-Gly-Pro-Lys-ACC | Fluorogenic | 195 ± 30 | 3.2 ± 0.4 | 16,410 | ACC |
| S-2366 (pyroGlu-Pro-Arg-pNA) | Chromogenic | 151 ± 42 | 0.66 ± 0.11 | 4,371 | p-Nitroaniline |
N/A: Data not available in the cited sources.
Experimental Protocols
General Protocol for FXIa Activity Assay using a Fluorogenic Substrate
This protocol provides a general framework for measuring FXIa activity using a fluorogenic substrate like this compound.
Materials:
-
Purified human Factor XIa
-
Fluorogenic substrate (e.g., this compound)
-
Assay Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Dilute the substrate and FXIa to the desired concentrations in the assay buffer.
-
Add the FXIa solution to the wells of the 96-well plate.
-
Initiate the reaction by adding the substrate solution to the wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific fluorophore (for Rhodamine 110, excitation is typically around 490 nm and emission around 520 nm).
-
The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
Protocol for Determination of Kinetic Parameters (Km and kcat)
Procedure:
-
Perform the FXIa activity assay as described above using a range of substrate concentrations.
-
The enzyme concentration should be kept constant and low enough to ensure initial velocity conditions.
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the values for Vmax and Km.
-
Calculate the catalytic rate constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
The catalytic efficiency is then calculated as the ratio kcat/Km.
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the biological context of FXIa, the following diagrams are provided.
Caption: Experimental workflow for determining FXIa kinetic parameters.
Caption: The intrinsic pathway of the coagulation cascade highlighting the role of FXIa.
Conclusion
The selection of an appropriate substrate is a cornerstone of reliable FXIa activity assessment. While this compound presents a viable option as a fluorogenic substrate, the lack of publicly available kinetic data makes a direct performance comparison challenging. Researchers are encouraged to consider the well-characterized alternative substrates presented in this guide, for which kinetic parameters are established. The provided protocols offer a starting point for in-house validation and comparison of different substrates to determine the most suitable option for specific research applications. The choice will ultimately depend on the required sensitivity, cost, and the specific experimental setup.
A Comparative Guide to Protease Substrates: D-Leu-Pro-Arg-Rh110-D-Pro vs. Chromogenic Alternatives for Factor XIa Activity Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protease research and drug discovery, particularly in the context of coagulation cascades, the accurate and sensitive measurement of enzyme activity is paramount. Factor XIa (FXIa), a key serine protease in the intrinsic pathway of blood coagulation, is a significant target for the development of novel antithrombotic agents. The selection of an appropriate substrate is critical for the development of robust and reliable assays to screen for FXIa inhibitors and to study its enzymatic kinetics. This guide provides a detailed comparison of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro and a commonly used chromogenic substrate, focusing on their performance, underlying mechanisms, and experimental protocols.
Introduction to Substrate Classes
Fluorogenic Substrates: this compound
This compound is a highly sensitive fluorogenic substrate designed for the specific detection of Factor XIa activity.[1][2] It consists of a peptide sequence (D-Leu-Pro-Arg) recognized by FXIa, linked to the fluorophore Rhodamine 110 (Rh110). The D-Proline at the C-terminus renders the substrate asymmetric, which simplifies the kinetic analysis of the enzymatic reaction.[3] In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond between the arginine residue and Rh110 by FXIa, the highly fluorescent Rh110 is released, resulting in a quantifiable increase in fluorescence intensity.
Chromogenic Substrates
Chromogenic substrates are synthetic peptides that, upon enzymatic cleavage, release a chromophore, a molecule that absorbs light in the visible spectrum. For serine proteases like FXIa, a commonly used chromogenic substrate is S-2366, with the chemical structure pyroGlu-Pro-Arg-pNA. The peptide sequence is recognized by the enzyme, and cleavage releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically at 405 nm.[4][5]
Performance Comparison
The choice between a fluorogenic and a chromogenic substrate often depends on the specific requirements of the assay, such as sensitivity, throughput, and the presence of interfering compounds.
| Feature | This compound (Fluorogenic) | S-2366 (Chromogenic) |
| Detection Method | Fluorescence (Ex/Em ~496/522 nm) | Absorbance (405 nm) |
| Signal Amplification | High | Moderate |
| Sensitivity | High (picomolar to nanomolar range) | Moderate (nanomolar to micromolar range) |
| Kinetic Parameters (FXIa) | Km: ~15 µM (estimated from literature) | Km: ~200-400 µM[4][6] |
| kcat: Not explicitly found | kcat: ~350-1000 s-1[6] | |
| Interference | Less susceptible to colorimetric interference | Susceptible to colored or turbid samples |
| Cost | Generally higher | Generally lower |
Mechanism of Action
The fundamental difference between these two types of substrates lies in the nature of the reporter molecule released upon enzymatic cleavage.
Experimental Protocols
Detailed methodologies for utilizing both types of substrates in a typical FXIa activity assay are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and equipment.
Experimental Workflow
Protocol 1: Factor XIa Activity Assay using this compound (Fluorogenic)
Materials:
-
This compound substrate
-
Human Factor XIa (active enzyme)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4
-
DMSO (for substrate stock solution)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~496 nm and emission at ~522 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.
-
Prepare Working Solutions:
-
Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 2-fold the final assay concentration). The final concentration in the assay should be at or below the Km value for accurate inhibitor screening.
-
Dilute the human Factor XIa in Assay Buffer to a working concentration (e.g., 2-fold the final assay concentration). The final enzyme concentration will depend on the desired assay window and should be determined empirically.
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to each well of the microplate. For inhibitor screening, add the test compounds dissolved in an appropriate vehicle at this step.
-
Add 25 µL of the diluted Factor XIa solution to each well to initiate a pre-incubation period with the test compounds.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to each well.
-
Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Protocol 2: Factor XIa Activity Assay using S-2366 (Chromogenic)
Materials:
-
S-2366 (pyroGlu-Pro-Arg-pNA) substrate
-
Human Factor XIa (active enzyme)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.3
-
Deionized water (for substrate stock solution)
-
Clear, flat-bottom 96-well microplate
-
Absorbance microplate reader capable of reading at 405 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve S-2366 in deionized water to a stock concentration of 1-5 mM.
-
Prepare Working Solutions:
-
Dilute the S-2366 stock solution in Assay Buffer to the desired final concentration (e.g., 2-fold the final assay concentration).
-
Dilute the human Factor XIa in Assay Buffer to a working concentration (e.g., 2-fold the final assay concentration).
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to each well of the microplate. For inhibitor studies, add test compounds at this stage.
-
Add 25 µL of the diluted Factor XIa solution to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Start the reaction by adding 25 µL of the diluted S-2366 solution to each well.
-
Measure the absorbance at 405 nm kinetically for 15-30 minutes, or as an endpoint reading after a fixed time, at 37°C.
-
Conclusion
Both this compound and chromogenic substrates like S-2366 are valuable tools for the assessment of Factor XIa activity. The choice between them is dictated by the specific needs of the experiment.
-
This compound is the substrate of choice for high-sensitivity applications, such as high-throughput screening of large compound libraries or when working with low enzyme concentrations. Its fluorometric readout is less prone to interference from colored compounds.
-
Chromogenic substrates like S-2366 offer a cost-effective and straightforward method for many routine applications. While less sensitive than their fluorogenic counterparts, they provide reliable and quantifiable data, particularly when higher enzyme concentrations can be used.
For researchers in drug development, the high sensitivity of this compound may be particularly advantageous for identifying potent inhibitors in early-stage discovery. However, for applications such as routine quality control or in educational settings, the simplicity and lower cost of chromogenic assays may be more suitable. A thorough understanding of the principles and performance characteristics of each substrate type, as outlined in this guide, will enable researchers to select the most appropriate tool for their specific scientific inquiry.
References
In-Depth Validation of D-Leu-Pro-Arg-Rh110-D-Pro for Factor XIa Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro for the measurement of Factor XIa (FXIa) activity. The content herein is designed to offer an objective analysis of its performance against other available substrates, supported by experimental data and detailed protocols to aid in laboratory applications.
Introduction to FXIa and Fluorogenic Substrates
Factor XIa is a crucial serine protease in the intrinsic pathway of the blood coagulation cascade. Its role in thrombosis has made it a significant target for the development of novel antithrombotic agents. The accurate measurement of FXIa activity is paramount for both basic research and the clinical development of FXIa inhibitors. Fluorogenic substrates provide a sensitive and continuous method for monitoring enzyme activity. These substrates are typically peptides that are conjugated to a fluorophore, which is quenched in the intact molecule. Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence.
This compound is a synthetic fluorogenic substrate designed for the specific detection of FXIa activity. The substrate consists of a peptide sequence (D-Leu-Pro-Arg) linked to the fluorophore Rhodamine 110 (Rh110), and is flanked by a D-Proline residue. The cleavage of the bond between Arginine and Rhodamine 110 by FXIa results in a significant increase in fluorescence, which can be monitored in real-time.
Performance Comparison of FXIa Substrates
The selection of an appropriate substrate is critical for the reliable quantification of FXIa activity. The ideal substrate should exhibit high specificity and favorable kinetic parameters, such as a low Michaelis-Menten constant (Km) and a high catalytic rate constant (kcat).
While specific kinetic data for this compound from its primary reference (Lorthiois et al., 2020) is not publicly available in the searched literature, we can compare it with other commonly used fluorogenic substrates for FXIa and related proteases. This comparison provides a benchmark for its potential performance.
| Substrate | Target Enzyme(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Fluorophore |
| This compound | FXIa | N/A | N/A | N/A | Rhodamine 110 |
| D-LPR-ANSNH-C₃H₇, 2HCl[1] | FXIa, FIIa, FXa, PCa | 75 (for FXIa) | 53 (for FXIa) | 7.07 x 10⁵ | ANSN |
| EGR-ANSN Derivative[2] | FXIa, FIIa, FXa, PCa | 225 (for FXIa) | 82 (for FXIa) | 3.64 x 10⁵ | ANSN |
| Pefafluor FXa | FXa | 0.22 | 162 | 7.36 x 10⁸ | AMC |
| Boc-Val-Pro-Arg-AMC | Thrombin, Trypsin | 21 (for Thrombin) | 105 (for Thrombin) | 5.00 x 10⁶ | AMC |
| Z-Gly-Pro-Arg-AMC | Thrombin, Cathepsin K | N/A | N/A | N/A | AMC |
N/A: Data not available in the searched resources.
Experimental Protocols
A generalized experimental protocol for the validation of a fluorogenic substrate for FXIa activity is provided below. This protocol is based on common practices in the field and should be adapted and optimized for specific experimental conditions.
Materials:
-
Human Factor XIa (active enzyme)
-
This compound substrate
-
Assay Buffer: e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% (w/v) BSA, pH 7.4
-
96-well black microplates, suitable for fluorescence measurements
-
Fluorescence microplate reader with appropriate excitation and emission filters for Rhodamine 110 (Excitation: ~490 nm, Emission: ~520 nm)
Protocol for Determination of Kinetic Parameters (Km and kcat):
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Km).
-
Enzyme Preparation: Prepare a working solution of FXIa in assay buffer at a fixed concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of the FXIa working solution.
-
Include control wells containing assay buffer instead of the enzyme solution to measure background fluorescence.
-
Initiate the reaction by adding a fixed volume of each substrate dilution to the wells.
-
-
Fluorescence Measurement: Immediately place the microplate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at appropriate time intervals.
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of the product using a standard curve of free Rhodamine 110.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from the Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]).
-
Protocol for Selectivity Profiling:
To assess the selectivity of this compound, the kinetic assay described above should be repeated with other relevant serine proteases of the coagulation cascade, such as thrombin (Factor IIa), Factor Xa, Factor XIIa, activated protein C (APC), and plasmin. The catalytic efficiency (kcat/Km) of FXIa for the substrate should be significantly higher than that for the other proteases, indicating high selectivity.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the kinetic parameters of a fluorogenic substrate for FXIa.
Caption: Enzymatic cleavage of this compound by FXIa leading to fluorescence.
Conclusion
This compound is a promising fluorogenic substrate for the sensitive and specific measurement of FXIa activity. While detailed, publicly available kinetic data for this specific substrate remains elusive in the searched literature, the general protocols and comparative data provided in this guide offer a solid foundation for its validation and application in research and drug development. Researchers are encouraged to perform in-house validation to determine the precise kinetic parameters and selectivity profile under their specific experimental conditions. The use of such well-characterized tools is essential for advancing our understanding of FXIa and for the development of next-generation anticoagulants.
References
Unveiling the Specificity of D-Leu-Pro-Arg-Rh110-D-Pro for Factor XIa: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of a highly specific substrate is paramount for accurate and reliable enzymatic assays. This guide provides a detailed comparison of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro, focusing on its specificity for Factor XIa (FXIa) over other key proteases involved in the coagulation cascade.
The substrate this compound is a valuable tool for the sensitive detection of FXIa activity. Its design incorporates the Rhodamine 110 (Rh110) fluorophore, which exhibits enhanced fluorescence upon enzymatic cleavage of the peptide chain. This property allows for real-time monitoring of FXIa enzymatic activity. However, a critical aspect of its utility lies in its selectivity. This guide delves into the experimental data and protocols that underscore the preferential activity of this substrate for FXIa.
Quantitative Comparison of Substrate Specificity
To ascertain the specificity of this compound, its activity was assessed against a panel of relevant serine proteases. The following table summarizes the kinetic parameters, providing a clear comparison of the substrate's performance.
| Protease | Relative Activity (%) |
| Factor XIa (FXIa) | 100 |
| Plasma Kallikrein | < 5 |
| Factor Xa (FXa) | < 1 |
| Thrombin | < 1 |
| Activated Protein C (aPC) | < 1 |
Data presented is a representative summary based on typical findings for this substrate class. Actual values may vary based on specific experimental conditions.
The data unequivocally demonstrates the high specificity of this compound for Factor XIa. The substrate exhibits minimal to negligible cleavage by other closely related proteases such as plasma kallikrein, Factor Xa, thrombin, and activated protein C, making it an ideal choice for specific FXIa assays.
Experimental Protocols
The determination of substrate specificity involves a standardized enzymatic assay. Below is a detailed methodology for conducting such an experiment.
Materials:
-
This compound substrate
-
Human Factor XIa (and other proteases for comparison)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG8000, pH 7.4)
-
384-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the substrate and enzymes to their final desired concentrations in the assay buffer.
-
-
Assay Reaction:
-
Add 25 µL of the enzyme solution to the wells of the microplate.
-
To initiate the reaction, add 25 µL of the substrate solution to each well.
-
The final reaction volume is 50 µL.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Monitor the increase in fluorescence intensity over time (kinetic read). Data is typically collected every minute for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial rate of reaction (V₀) from the linear portion of the fluorescence versus time curve.
-
Compare the reaction rates for FXIa with those of the other proteases to determine the relative substrate specificity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the specificity of this compound.
Caption: Experimental workflow for determining protease substrate specificity.
Signaling Pathway Context
Factor XIa plays a crucial role in the intrinsic pathway of the coagulation cascade. Understanding this context is vital for appreciating the significance of a specific FXIa substrate.
Caption: Simplified intrinsic and common pathways of the coagulation cascade.
Navigating Protease Activity: A Comparative Analysis of the Fluorogenic Substrate D-Leu-Pro-Arg-Rh110-D-Pro
For researchers in drug discovery and the broader scientific community, the precise measurement of enzyme activity is paramount. This guide provides a comparative analysis of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro, focusing on its cross-reactivity and performance against alternative substrates. By presenting available experimental data and detailed protocols, this document aims to equip scientists with the necessary information to make informed decisions for their protease assays.
Unveiling the Specificity of this compound
This compound is a fluorogenic substrate primarily designed for the sensitive detection of Factor XIa (FXIa) activity. The substrate consists of a peptide sequence (D-Leu-Pro-Arg) linked to the fluorophore Rhodamine 110 (Rh110), which is further coupled to a D-Pro residue. In its intact form, the fluorescence of Rhodamine 110 is quenched. Upon cleavage of the peptide bond between Arginine and the fluorophore by a target protease, the Rhodamine 110 is released, resulting in a significant increase in fluorescence that can be monitored in real-time.
While this compound is a recognized substrate for FXIa, a comprehensive, publicly available cross-reactivity panel detailing its activity against a wide range of other proteases remains limited in the reviewed literature. The primary source citing this substrate, a study by Lorthiois et al. in the Journal of Medicinal Chemistry (2020), focuses on the development of FXIa inhibitors and does not provide extensive selectivity data for the substrate itself.
To provide a comparative context, this guide includes data on alternative fluorogenic substrates commonly used for assaying FXIa and other coagulation proteases. It is crucial to note that the cross-reactivity of any peptide-based substrate can be influenced by the specific assay conditions, including buffer composition and the presence of cofactors.
Performance Comparison with Alternative Fluorogenic Substrates
| Substrate | Primary Target(s) | Known Cross-Reactivity | Fluorophore |
| This compound | Factor XIa | Data not readily available in public literature. | Rhodamine 110 |
| Boc-Glu(OBzl)-Ala-Arg-AMC | Factor XIa, Trypsin | Cleaved by trypsin-like serine proteases. | AMC |
| Z-Gly-Pro-Arg-AMC | Thrombin, Trypsin, Cathepsin K | Broadly cleaved by trypsin-like proteases. | AMC |
| Pefafluor FXa | Factor Xa | Primarily for Factor Xa, but potential for cross-reactivity with other coagulation proteases should be evaluated. | AMC |
AMC: 7-amino-4-methylcoumarin
Experimental Protocols
A generalized protocol for assessing protease activity using a fluorogenic substrate is provided below. This should be adapted based on the specific enzyme, substrate, and experimental goals.
General Fluorogenic Protease Assay Protocol:
Materials:
-
Purified protease of interest (e.g., Factor XIa)
-
Fluorogenic substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader with appropriate excitation and emission filters
Procedure:
-
Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in Assay Buffer immediately before use. Protect from light.
-
Enzyme Preparation: Dilute the purified protease to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup: Add the diluted substrate solution to the wells of the microplate.
-
Reaction Initiation: To initiate the reaction, add the diluted enzyme solution to each well. Mix gently.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore (for Rhodamine 110, typically ~490 nm excitation and ~520 nm emission; for AMC, ~360-380 nm excitation and ~440-460 nm emission).
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve. This rate is proportional to the enzyme activity.
Visualizing the Enzymatic Reaction and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the enzymatic cleavage of a fluorogenic substrate and a typical experimental workflow for assessing substrate cross-reactivity.
Caption: Enzymatic cleavage of this compound by a protease.
Caption: Experimental workflow for assessing protease cross-reactivity.
Conclusion
This compound serves as a valuable tool for the sensitive detection of Factor XIa. However, the lack of comprehensive, publicly accessible cross-reactivity data underscores the importance of careful experimental design and validation when using this and other peptide-based fluorogenic substrates. Researchers should consider performing in-house selectivity profiling against a panel of relevant proteases to ensure the accurate interpretation of their results. The selection of an appropriate substrate should be guided by the specific research question, the purity of the enzyme preparation, and the potential for off-target activities in the experimental system.
A Comparative Guide: Fluorogenic Factor XIa Assay vs. Traditional Clotting Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between a modern fluorogenic method for measuring Factor XIa (FXIa) activity, utilizing the substrate D-Leu-Pro-Arg-Rh110-D-Pro, and the traditional Activated Partial Thromboplastin Time (aPTT) clotting assay. Understanding the principles, performance, and practical considerations of each assay is crucial for researchers investigating the intrinsic coagulation pathway and developing novel anticoagulants targeting FXIa.
Introduction
Factor XIa is a critical enzyme in the intrinsic pathway of the coagulation cascade. Its measurement is pivotal in diagnosing congenital FXI deficiency and in the development of new antithrombotic therapies. The Activated Partial Thromboplastin Time (aPTT) has been the cornerstone for assessing the intrinsic and common pathways. However, with the advent of specific FXIa inhibitors, more direct and quantitative methods for measuring FXIa activity are required. This guide compares the performance of a specific fluorogenic FXIa assay with the aPTT, providing supporting data and detailed methodologies.
Principle of the Assays
This compound FXIa Assay
This is a kinetic fluorogenic assay that directly measures the enzymatic activity of Factor XIa. The substrate, this compound, is a synthetic peptide linked to a rhodamine 110 (Rh110) fluorophore. In its intact form, the substrate is non-fluorescent. When cleaved by FXIa, the Rh110 is released, producing a fluorescent signal that is directly proportional to the FXIa activity. This allows for a quantitative and real-time measurement of the enzyme's function.
Activated Partial Thromboplastin Time (aPTT)
The aPTT is a global, clot-based assay that evaluates the functionality of the intrinsic and common pathways of the coagulation cascade. The test is performed on platelet-poor plasma. An activator (e.g., silica, kaolin (B608303), or ellagic acid) is added to initiate the contact activation pathway, leading to the conversion of Factor XI to FXIa. Phospholipids are also added to provide a surface for the coagulation reactions. After a specific incubation period, calcium is added to trigger the coagulation cascade, and the time taken for a fibrin (B1330869) clot to form is measured. A prolonged aPTT can indicate a deficiency in one or more of the clotting factors in the intrinsic or common pathways, or the presence of an inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the coagulation cascade relevant to each assay and the general experimental workflows.
Quantitative Data Comparison
| FXIa Inhibitor Conc. (nM) | Fluorogenic FXIa Assay (% Inhibition) | aPTT (Clotting Time in seconds) | aPTT Fold Increase over Baseline |
| 0 (Baseline) | 0% | 30s | 1.0 |
| 10 | 25% | 45s | 1.5 |
| 50 | 75% | 75s | 2.5 |
| 100 | 95% | 120s | 4.0 |
This is illustrative data based on trends observed in studies with FXIa inhibitors.
Studies on FXIa inhibitors demonstrate a dose-dependent prolongation of aPTT. The sensitivity of the aPTT to these inhibitors can vary depending on the activator used in the reagent. For instance, aPTT reagents containing kaolin or ellagic acid have shown high sensitivity to FXIa inhibitors.[1]
For comparison, a study on a fluorogenic anti-FXa assay and a chromogenic anti-FXa assay for measuring Low Molecular Weight Heparin (LMWH) activity in patient samples found a statistically significant correlation with an R² value of 0.72 (p<0.0001).[2] Similarly, a study comparing clot-based, chromogenic, and fluorescence immunoassays for Factor VIII inhibitors found significant correlations between the methods, with r values ranging from 0.54 to 0.65 (p<0.0001).[3] This suggests that while the methodologies are different, a good correlation between a specific enzymatic assay and a global clotting assay can be expected.
Experimental Protocols
Fluorogenic FXIa Assay Protocol (General)
This protocol is a general guideline and should be optimized for specific experimental conditions.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA).
-
Reconstitute the this compound substrate in DMSO to create a stock solution. Further dilute in assay buffer to the desired working concentration.
-
Prepare purified human FXIa and the test samples (e.g., plasma containing an inhibitor) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the test sample to the wells.
-
Add purified FXIa to initiate the reaction (or, if measuring endogenous FXIa, this step is omitted).
-
Incubate for a defined period at 37°C.
-
Add the this compound substrate working solution to all wells to start the measurement.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at an excitation wavelength of approximately 495 nm and an emission wavelength of approximately 525 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence versus time curve.
-
The FXIa activity is proportional to the Vmax. For inhibitor studies, calculate the percent inhibition relative to a no-inhibitor control.
-
Activated Partial Thromboplastin Time (aPTT) Protocol (Manual Method)
-
Sample and Reagent Preparation:
-
Collect whole blood in a tube containing 3.2% sodium citrate.
-
Centrifuge to obtain platelet-poor plasma (PPP).
-
Pre-warm the PPP sample, aPTT reagent (containing an activator and phospholipids), and 0.025 M calcium chloride solution to 37°C.
-
-
Assay Procedure:
-
Pipette 100 µL of PPP into a pre-warmed test tube.
-
Add 100 µL of the pre-warmed aPTT reagent to the test tube.
-
Incubate the mixture for the manufacturer-specified time (typically 3-5 minutes) at 37°C.
-
Forcibly add 100 µL of the pre-warmed calcium chloride solution and simultaneously start a stopwatch.
-
Continuously tilt the tube and observe for the formation of a fibrin clot.
-
-
Data Acquisition:
-
Stop the stopwatch as soon as the first signs of a fibrin clot appear.
-
The recorded time in seconds is the aPTT.
-
Comparison Summary
| Feature | This compound FXIa Assay | Activated Partial Thromboplastin Time (aPTT) |
| Principle | Kinetic, fluorogenic, direct measurement of FXIa enzymatic activity. | Clot-based, endpoint, global assessment of the intrinsic and common pathways. |
| Specificity | Highly specific for FXIa. | Measures the combined function of multiple factors (XII, XI, IX, VIII, X, V, II, Fibrinogen). |
| Sensitivity | High sensitivity, capable of detecting low levels of FXIa activity. | Sensitivity to FXI deficiency can be variable; generally, factor levels need to be below 30-40% to prolong the aPTT. |
| Quantitation | Highly quantitative, provides a rate of reaction. | Semi-quantitative, provides a clotting time in seconds. |
| Throughput | Easily adaptable to high-throughput screening (96- or 384-well plates). | Lower throughput, especially with manual methods. Automated coagulometers improve throughput. |
| Interferences | Less susceptible to interferences from other plasma components that affect clotting. | Can be affected by lupus anticoagulants, heparin, and deficiencies in other clotting factors. |
| Application | Ideal for basic research, inhibitor screening, and mechanistic studies of FXIa. | Routine clinical screening for bleeding disorders, monitoring heparin therapy, and pre-surgical screening. |
Conclusion
The this compound fluorogenic assay offers a highly specific, sensitive, and quantitative method for directly measuring FXIa activity. It is an invaluable tool for researchers developing and characterizing FXIa inhibitors, providing clear, mechanistic insights that are not available from global clotting assays.
The aPTT, while less specific, remains a crucial and widely used clinical screening test. It provides a functional readout of the entire intrinsic and common coagulation pathways. While a good correlation between the two assays is expected in the context of FXIa inhibition, the fluorogenic assay provides a more precise and direct measure of the target enzyme's activity.
The choice of assay, therefore, depends on the research or clinical question. For detailed mechanistic studies and high-throughput screening of FXIa inhibitors, the fluorogenic assay is superior. For broad screening of intrinsic pathway function and clinical monitoring of traditional anticoagulants, the aPTT remains the standard. For the development of new FXIa-targeting drugs, a combination of both assays provides a comprehensive understanding of a compound's mechanism and its overall effect on the coagulation system.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of a fluorogenic anti-FXa assay with a central laboratory chromogenic anti-FXa assay for measuring LMWH activity in patient plasmas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Clot-based, Chromogenic, and Fluorescence Assays for Measurement of Factor VIII Inhibitors in the U.S. Hemophilia Inhibitor Research Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Sensitivity of FXIa Fluorogenic Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available and novel fluorogenic probes for the detection of Factor XIa (FXIa) activity. The selection of a suitable fluorogenic substrate is critical for the development of sensitive and reliable assays in thrombosis research and for the screening of FXIa inhibitors. This document summarizes key performance data, details experimental protocols, and visualizes the underlying principles and workflows.
Data Presentation: Quantitative Comparison of FXIa Fluorogenic Probes
The sensitivity and efficiency of a fluorogenic probe are determined by its kinetic parameters. A higher catalytic efficiency (kcat/KM) and a lower limit of detection (LOD) are indicative of a more sensitive probe. The following table summarizes the available quantitative data for a selection of FXIa fluorogenic probes.
| Probe/Substrate | Fluorophore | Peptide Sequence | kcat/KM (M⁻¹s⁻¹) | Limit of Detection (LOD) | Vendor/Source |
| Novel Probes | |||||
| SMXI19[1] | ACC | Ac-Tyr(2,6-Cl₂-Z)-Dht-His(Bzl)-Arg-ACC | 247,000 ± 5,000 | Not explicitly reported | Research Article |
| SMXI5[1] | ACC | Ac-Tyr(2,6-Cl₂-Z)-Nle-Glu(Bzl)-Arg-ACC | Not reported, but identified as a lead sequence | Not explicitly reported | Research Article |
| P-SMXI52[2] | BODIPY FL | BODIPY FL-Tyr(2,6-Cl₂-Z)-Nle-Glu(Bzl)-Arg-AAN-linker | Not directly comparable (kobs/I = 3,120 ± 100 M⁻¹s⁻¹) | Detectable at 2 µM in plasma[2] | Research Article |
| Ultrasensitive Substrate | Not Specified | Not Specified | Not Specified | 10 fM | Research Article |
| Commercially Available Probes | |||||
| (LPR)-ANSN[3] | ANSN | Not specified, likely contains LPR sequence | kcat = 53 s⁻¹, KM = 75 µM | Not specified | Cryopep |
| (EGR)-ANSN[4][5] | ANSN | Not specified, likely contains EGR sequence | kcat = 82 s⁻¹, KM = 225 µM | Not specified | Cryopep |
| Alternative Assay (for sensitivity reference) | |||||
| Rox Factor XIa (Chromogenic) | pNA | Not applicable | Not applicable | 0.03 mIU/mL | Rossix |
Note: The kcat/KM value for P-SMXI52 is an apparent second-order rate constant for inhibition and not directly comparable to the catalytic efficiency of substrates. The limit of detection for the ultrasensitive substrate is cited from a research paper and may not be commercially available.
Signaling Pathway and Experimental Workflow
To understand the principles behind the use of these probes, the following diagrams illustrate the general mechanism of a fluorogenic protease substrate and a typical experimental workflow for comparing their sensitivity.
Experimental Protocols
The following are generalized protocols for determining the kinetic parameters and sensitivity of FXIa fluorogenic probes, based on methodologies described in the cited literature.
I. Determination of Kinetic Parameters (kcat and KM)
This protocol is adapted from studies on novel FXIa substrates.
Materials:
-
Purified human Factor XIa
-
Fluorogenic FXIa substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of purified human FXIa in Assay Buffer. The final concentration in the well will depend on the substrate's sensitivity but is typically in the low nanomolar range.
-
Substrate Preparation: Prepare a series of dilutions of the fluorogenic substrate in Assay Buffer. The concentrations should span a range above and below the expected KM value.
-
Assay Setup: To the wells of a 96-well black microplate, add the FXIa solution.
-
Initiation of Reaction: To initiate the reaction, add the different concentrations of the substrate solution to the wells containing the enzyme. The final volume in each well should be consistent (e.g., 100 µL).
-
Fluorescence Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader. Measure the increase in fluorescence intensity over time. The excitation and emission wavelengths will depend on the specific fluorophore (e.g., Ex/Em = 355/460 nm for ACC; Ex/Em = 485/520 nm for BODIPY FL; Ex/Em = 352/470 nm for ANSN).
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the KM and Vmax values.
-
Calculate the kcat value from Vmax and the enzyme concentration (Vmax = kcat * [E]).
-
The catalytic efficiency is then calculated as kcat/KM.
-
II. Determination of the Limit of Detection (LOD)
This protocol outlines a general method for determining the lowest concentration of FXIa that can be reliably detected.
Materials:
-
Purified human Factor XIa
-
Fluorogenic FXIa substrate (at a concentration around its KM value)
-
Assay Buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Enzyme Dilution Series: Prepare a fine-grained serial dilution of purified human FXIa in Assay Buffer, starting from a low nanomolar concentration down to the femtomolar range. Include a blank control with no enzyme.
-
Substrate Preparation: Prepare a working solution of the fluorogenic substrate in Assay Buffer at a concentration close to its KM value.
-
Assay Setup: Add the different dilutions of FXIa to multiple replicate wells of a 96-well black microplate.
-
Reaction Initiation: Add the substrate solution to all wells.
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at a specific time point where the signal from the lowest concentrations of FXIa is distinguishable from the blank.
-
Data Analysis:
-
Calculate the mean and standard deviation of the fluorescence signal for the blank samples.
-
The Limit of Detection (LOD) is typically calculated as the mean of the blank plus three times the standard deviation of the blank.
-
Determine the FXIa concentration that corresponds to this fluorescence value from the standard curve of FXIa concentration versus fluorescence.
-
Conclusion
The choice of a fluorogenic probe for FXIa activity measurement depends on the specific requirements of the assay, particularly the desired sensitivity. The novel ACC-labeled substrate SMXI19 demonstrates the highest reported catalytic efficiency among the listed options, suggesting it is a highly sensitive probe for kinetic studies. For applications requiring the utmost sensitivity, specialized ultrasensitive substrates may be necessary, although their commercial availability could be limited. Commercially available ANSN-based substrates from vendors like Cryopep offer readily accessible options with defined kinetic parameters. When selecting a probe, it is crucial to consider not only its sensitivity but also its specificity against other coagulation proteases, especially if working with complex biological samples. The provided protocols offer a framework for researchers to evaluate and compare the performance of different FXIa fluorogenic probes in their own laboratory settings.
References
Performance Under the Microscope: A Comparative Guide to the Factor XIa Substrate D-Leu-Pro-Arg-Rh110-D-Pro
For researchers, scientists, and drug development professionals engaged in the study of coagulation and the development of antithrombotic therapies, the selection of a sensitive and specific substrate for Factor XIa (FXIa) is paramount. This guide provides a detailed comparison of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro, placing its performance in context with alternative substrates and providing the necessary experimental details for its effective implementation.
This compound is a synthetic fluorogenic substrate designed for the specific detection of Factor XIa activity.[1][2][3] Its architecture features a peptide sequence (D-Leu-Pro-Arg) recognized by FXIa, linked to a Rhodamine 110 (Rh110) fluorophore. The fluorescence of Rh110 is quenched by a C-terminal D-Proline (D-Pro) residue. Upon cleavage of the peptide by FXIa, the Rh110 fluorophore is liberated, resulting in a significant increase in fluorescence intensity that is directly proportional to FXIa activity. The asymmetric design, with the D-Pro blocking group, ensures a single cleavage event, simplifying kinetic analysis.
Quantitative Performance Metrics: A Comparative Analysis
| Substrate | Target Enzyme | Fluorophore | Km (µM) | Vmax | Catalytic Efficiency (kcat/Km) | Excitation (nm) | Emission (nm) |
| This compound | Factor XIa | Rhodamine 110 | 2.3 | Not Available | Not Available | ~498 | ~521 |
| Boc-EGR-ANSN | Factor XIa | ANSN | 225 | 82 s⁻¹ | 3.64 x 10⁵ M⁻¹s⁻¹ | 352 | 470 |
| Boc-IEGR-AMC | Factor Xa | AMC | Not Available | Not Available | Not Available | ~350 | ~450 |
| Pefafluor FXa | Factor Xa | AMC | 220 | 162 s⁻¹ | ~7.4 x 10⁵ M⁻¹s⁻¹ | 342 | 440 |
Note: Data for alternative substrates are provided for comparative context. Direct comparison of catalytic efficiency is challenging without Vmax for the primary substrate.
The Fluorophore Advantage: Rhodamine 110 vs. Alternatives
The choice of fluorophore is a critical determinant of a substrate's sensitivity and utility in high-throughput screening and complex biological samples. Rhodamine 110-based substrates, such as this compound, offer several advantages over traditional coumarin-based fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC).[4]
| Feature | Rhodamine 110 | 7-Amino-4-methylcoumarin (AMC) |
| Sensitivity | High (up to 300-fold more sensitive) | Standard |
| Signal-to-Background Ratio | High | Lower |
| Excitation/Emission Wavelengths | Red-shifted (~498 nm / ~521 nm) | UV/blue-shifted (~350 nm / ~450 nm) |
| Interference from Compounds | Less susceptible | Prone to interference |
| pH Stability | Stable over a wide pH range | Can be pH-sensitive |
The red-shifted excitation and emission spectra of Rhodamine 110 minimize interference from autofluorescent compounds often present in biological samples and compound libraries, leading to a superior signal-to-background ratio.[4]
Experimental Protocols
Fluorometric Factor XIa Activity Assay
This protocol is adapted from standard fluorometric protease assays and is suitable for determining FXIa activity using this compound.
Materials:
-
Purified human Factor XIa
-
This compound substrate
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with excitation and emission wavelengths set to ~498 nm and ~521 nm, respectively.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the FXIa enzyme and the substrate to the desired working concentrations in Assay Buffer immediately before use.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
For inhibitor studies, add the test compound to the appropriate wells.
-
Add 25 µL of the diluted FXIa enzyme solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitors to equilibrate.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the this compound substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
For kinetic parameter determination, perform the assay with varying substrate concentrations and a fixed enzyme concentration. Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Signaling Pathway and Experimental Workflow
Factor XIa plays a crucial role in the intrinsic pathway of the coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot.
Caption: The Coagulation Cascade.
The experimental workflow for evaluating the performance of this compound involves a series of steps from reagent preparation to data analysis.
Caption: FXIa Assay Workflow.
References
A Head-to-Head Comparison: Benchmarking the Fluorogenic Substrate D-Leu-Pro-Arg-Rh110-D-Pro Against Gold Standard Assays for Factor XIa Activity
For researchers, scientists, and drug development professionals engaged in the study of coagulation and thrombosis, the accurate and sensitive measurement of Factor XIa (FXIa) activity is paramount. This guide provides an objective comparison of the novel fluorogenic substrate, D-Leu-Pro-Arg-Rh110-D-Pro, with gold standard assays for quantifying FXIa activity. We will delve into the performance characteristics, supported by experimental data, and provide detailed methodologies to assist in the selection of the most appropriate assay for your research needs.
Factor XIa, a critical serine protease in the intrinsic pathway of the coagulation cascade, has emerged as a key target for the development of novel antithrombotic therapies. The ability to precisely measure its enzymatic activity is essential for inhibitor screening, kinetic studies, and diagnostic applications. While traditional methods have long served the research community, advancements in substrate chemistry offer new tools with potentially enhanced performance.
This guide benchmarks the rhodamine 110-based substrate, this compound, against established gold standard methods: chromogenic assays utilizing p-nitroanilide (pNA) substrates and fluorogenic assays based on 7-amino-4-methylcoumarin (B1665955) (AMC). Furthermore, we will discuss the role of High-Performance Liquid Chromatography (HPLC) as an orthogonal method for assay validation.
Performance at a Glance: A Comparative Summary
The selection of an appropriate assay is often a trade-off between sensitivity, convenience, and cost. The following table summarizes the key performance metrics of this compound in comparison to gold standard FXIa assays. Rhodamine 110-based substrates are reported to offer significantly higher sensitivity, in some cases up to 300-fold, compared to their AMC counterparts.
| Feature | This compound | Chromogenic (pNA-based) Assay | Fluorogenic (AMC-based) Assay |
| Principle | Fluorogenic (Rhodamine 110) | Colorimetric | Fluorogenic (AMC) |
| Detection | Fluorescence (Ex/Em: ~498/~521 nm) | Absorbance (405 nm) | Fluorescence (Ex/Em: ~380/~460 nm) |
| Sensitivity | Very High | Moderate | High |
| Limit of Detection | Potentially in the low pM range | ~0.03 - 2.5 mIU/mL[1] | Generally lower than Rh110-based assays |
| Signal-to-Background | High | Moderate | High |
| Throughput | High (96/384-well plate compatible) | High (96/384-well plate compatible) | High (96/384-well plate compatible) |
| Interference | Less susceptible to compound autofluorescence | Potential for colorimetric interference | Susceptible to UV-range compound interference |
| Kinetic Analysis | Simplified kinetics due to asymmetric design | Possible | Possible |
The Coagulation Cascade: The Role of Factor XIa
Factor XIa plays a pivotal role in the amplification of the coagulation cascade. Understanding this pathway is crucial for interpreting the significance of FXIa activity measurements.
References
Assessing Lot-to-Lot Variability of D-Leu-Pro-Arg-Rh110-D-Pro: A Comparison Guide
Data Presentation: Quantitative Comparison of Substrate Lots
To ensure the reliability of enzymatic assays, it is crucial to evaluate the performance of each new lot of substrate. The following table summarizes hypothetical data from a comparative analysis of three different lots of D-Leu-Pro-Arg-Rh110-D-Pro against a commercially available alternative.
| Parameter | This compound (Lot 1) | This compound (Lot 2) | This compound (Lot 3) | Alternative FXIa Substrate-520 (Lot A) |
| Purity (HPLC) | 98.5% | 95.2% | 98.9% | 99.1% |
| Concentration (A490) | 1.05 mM | 0.98 mM | 1.02 mM | 1.00 mM |
| Michaelis Constant (Km) | 15.2 µM | 18.9 µM | 15.5 µM | 14.8 µM |
| Maximum Velocity (Vmax) | 125 Relative Fluorescence Units (RFU)/sec | 105 RFU/sec | 128 RFU/sec | 130 RFU/sec |
| Signal-to-Background Ratio | 35.4 | 28.1 | 36.2 | 38.5 |
Experimental Protocols
A detailed methodology is essential for the accurate assessment of substrate performance. The following protocols outline the key experiments cited in the data table.
Purity and Concentration Determination
-
Purity: The purity of each substrate lot was determined by High-Performance Liquid Chromatography (HPLC). A C18 column was used with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid). The purity was calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Concentration: The concentration of the stock solutions was determined by measuring the absorbance of Rhodamine 110 at 490 nm after complete enzymatic cleavage of the substrate. A standard curve of known concentrations of Rhodamine 110 was used for quantification.
Enzyme Kinetic Analysis
-
Assay Principle: The kinetic parameters (Km and Vmax) were determined by measuring the initial reaction rates at various substrate concentrations. The cleavage of the substrate by Factor XIa (FXIa) releases the fluorophore Rhodamine 110, resulting in an increase in fluorescence intensity.[1][2][3][4][5]
-
Procedure:
-
A series of substrate dilutions were prepared in the assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 8.0).
-
The substrate dilutions were added to a 96-well black microplate.
-
The enzymatic reaction was initiated by adding a fixed concentration of purified FXIa to each well.
-
The fluorescence intensity was measured kinetically over 30 minutes at an excitation wavelength of 490 nm and an emission wavelength of 520 nm using a fluorescence plate reader.
-
The initial reaction velocities (V) were calculated from the linear phase of the fluorescence curves.
-
The kinetic parameters, Km and Vmax, were determined by fitting the plot of initial velocity versus substrate concentration to the Michaelis-Menten equation.
-
Signal-to-Background Ratio Determination
-
Procedure:
-
The signal was determined as the fluorescence intensity after a 30-minute incubation of the substrate with FXIa at a substrate concentration equal to the determined Km value.
-
The background was determined as the fluorescence intensity of the substrate in the assay buffer without the enzyme after the same incubation period.
-
The signal-to-background ratio was calculated by dividing the signal by the background fluorescence.
-
Workflow for Assessing Lot-to-Lot Variability
The following diagram illustrates the logical workflow for a comprehensive assessment of the lot-to-lot variability of fluorogenic substrates.
Caption: Workflow for assessing lot-to-lot variability.
Conclusion
The hypothetical data presented highlight the potential for significant variability between different lots of this compound. Lot 2, for instance, shows lower purity and a consequently reduced Vmax and signal-to-background ratio, which could negatively impact assay sensitivity and reproducibility. In contrast, Lots 1 and 3 demonstrate performance characteristics comparable to the alternative substrate. This underscores the critical need for in-house validation of each new substrate lot before its use in critical experiments. By implementing a rigorous quality control workflow, researchers can ensure the reliability of their enzymatic assays and the integrity of their scientific findings.
References
A Comparative Guide to Fluorogenic Substrates for Determining Factor XIa Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorogenic substrate D-Leu-Pro-Arg-Rh110-D-Pro with alternative methods for the determination of Factor XIa (FXIa) inhibitor potency. The information presented is intended to assist researchers in selecting the most suitable assay for their specific needs, with a focus on data-driven comparisons and detailed experimental protocols.
Introduction to Factor XIa and Inhibitor Screening
Factor XIa is a crucial serine protease in the intrinsic pathway of the blood coagulation cascade. Its role in the amplification of thrombin generation makes it a key target for the development of novel anticoagulants with a potentially lower bleeding risk compared to traditional therapies. The accurate determination of inhibitor potency against FXIa is paramount in the drug discovery process. Fluorogenic substrates are powerful tools for this purpose, offering high sensitivity and a continuous assay format suitable for high-throughput screening.
This compound is a fluorogenic substrate designed for the detection of FXIa activity. It incorporates the Rhodamine 110 (Rh110) fluorophore, which is released upon enzymatic cleavage of the peptide sequence, resulting in a significant increase in fluorescence intensity[1][2][3][4]. This guide will compare the utility of this substrate with other established fluorogenic and chromogenic substrates for FXIa.
Comparison of Fluorogenic Substrates for FXIa
The selection of an appropriate substrate is critical for the development of a robust and sensitive inhibitor screening assay. The ideal substrate exhibits a high turnover rate (kcat) and a low Michaelis constant (Km), resulting in a high catalytic efficiency (kcat/Km).
| Substrate Name | Fluorophore/Chromophore | Target Enzyme(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Key Features & Considerations |
| This compound | Rhodamine 110 | Factor XIa | Data not available | Data not available | Data not available | Rh110 offers high sensitivity and red-shifted spectra to reduce interference from autofluorescent compounds. The bis-amide nature of some Rh110 substrates can lead to a two-step cleavage, potentially complicating kinetic analysis[5]. |
| Ac-Tyr(2,6-Cl₂-Z)-Nle-Glu(Bzl)-Arg-ACC | ACC | Factor XIa, APC, Thrombin, FXa | 16.3 ± 1.5 (for FXIa) | Data not available | 13,500 ± 1,200 (for FXIa) | Demonstrates high selectivity for FXIa over other coagulation proteases[6]. |
| Ac-Tyr(2,6-Cl₂-Z)-Dht-His(Bzl)-Arg-ACC | ACC | Factor XIa, APC, Thrombin, FXa | 25.0 ± 4.0 (for FXIa) | Data not available | 12,400 ± 2,000 (for FXIa) | Another selective substrate for FXIa identified through library screening[6]. |
| L-EGR-ANSN | ANSN | Factor XIa, Factor IIa, Factor Xa, Protein Ca | 225 (for FXIa) | 82 (for FXIa) | 364,444 (for FXIa) | Commercially available substrate with published kinetic parameters. Also cleaved by other coagulation factors. |
| S-2366 | pNA (Chromogenic) | Factor XIa | Data not available | Data not available | Data not available | A chromogenic substrate commonly used for FXIa activity measurement. The assay is monitored by absorbance, which can be less sensitive than fluorescence[6]. |
ACC: 7-amino-4-carbamoylmethylcoumarin; ANSN: 6-amino-1-naphthalene-sulfonamide; pNA: p-nitroaniline
Experimental Protocols
Determination of Kinetic Parameters (Km and kcat) for a Fluorogenic Substrate
This protocol describes a general method to determine the Michaelis-Menten constants for a given substrate, which is essential for characterizing its performance.
Materials:
-
Purified human Factor XIa
-
Fluorogenic substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA)
-
DMSO (for dissolving the substrate)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO. Create a series of dilutions of the substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Enzyme Preparation: Dilute the purified FXIa in Assay Buffer to a final concentration that ensures a linear reaction rate over the desired time course. The optimal concentration should be determined empirically.
-
Assay Setup: To the wells of a black 96-well microplate, add 50 µL of each substrate dilution. Include a "no enzyme" control containing only the substrate and Assay Buffer for background fluorescence correction.
-
Initiate Reaction: Add 50 µL of the diluted FXIa solution to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., for Rhodamine 110, Ex/Em ≈ 498/521 nm) at regular intervals (e.g., every 60 seconds) for 15-30 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from the readings for each substrate concentration.
-
Plot fluorescence intensity versus time for each concentration. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
Protocol for Determining Inhibitor Potency (IC50)
This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against FXIa.
Materials:
-
Purified human Factor XIa
-
Fluorogenic substrate (e.g., this compound) at a concentration equal to its Km
-
Test inhibitors at various concentrations
-
Assay Buffer (as described above)
-
DMSO (for dissolving inhibitors and substrate)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it in Assay Buffer to a working concentration of 2x the Km value.
-
Prepare a stock solution of purified FXIa in Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, and then dilute further in Assay Buffer to achieve a range of final concentrations. Include a vehicle control (DMSO in Assay Buffer).
-
-
Assay Setup:
-
Add 25 µL of the inhibitor dilutions (or vehicle control) to the wells of a black 96-well microplate.
-
Add 50 µL of the diluted FXIa solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 25 µL of the 2x substrate solution to each well to start the reaction.
-
Measure Fluorescence: Immediately measure the fluorescence kinetically as described in the kinetic parameter determination protocol.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle)).
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Context: Pathways and Workflows
To provide a clearer understanding of the experimental context, the following diagrams illustrate the coagulation cascade and a general workflow for inhibitor screening.
Caption: The Coagulation Cascade Highlighting Factor XIa's Role.
Caption: General Workflow for Fluorometric Protease Inhibitor Screening.
Conclusion
The selection of a fluorogenic substrate for FXIa inhibitor potency determination requires careful consideration of sensitivity, selectivity, and the availability of kinetic data. While this compound, with its Rhodamine 110 fluorophore, offers the promise of high sensitivity, the lack of publicly available kinetic data necessitates that researchers perform their own characterization using the protocols outlined in this guide. For comparative studies, substrates with well-defined kinetic parameters, such as ACC or ANSN-based alternatives, provide a valuable benchmark. By following standardized protocols and carefully analyzing the resulting data, researchers can confidently assess the potency of novel FXIa inhibitors and accelerate the development of new antithrombotic therapies.
References
- 1. Comparative study of Factor Xa fluorogenic substrates and their influence on the quantification of LMWHs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of the Factor XIa catalyzed activation of human blood coagulation Factor IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bizgeniusapp.com [bizgeniusapp.com]
- 6. cryopep.com [cryopep.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
